Product packaging for 4-Amino-2,2-dimethylbutanoic acid(Cat. No.:CAS No. 138146-22-2)

4-Amino-2,2-dimethylbutanoic acid

Cat. No.: B158233
CAS No.: 138146-22-2
M. Wt: 131.17 g/mol
InChI Key: SBEOMMHBZTWQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Amino-2,2-dimethylbutanoic acid is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B158233 4-Amino-2,2-dimethylbutanoic acid CAS No. 138146-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,2-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3-4-7)5(8)9/h3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEOMMHBZTWQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363588
Record name 4-amino-2,2-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138146-22-2
Record name 4-amino-2,2-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-2,2-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-amino-2,2-dimethylbutanoic acid, a non-proteinogenic β-amino acid. It covers its physicochemical properties, potential synthetic routes, and hypothesized biological activities, offering a foundational resource for its further investigation and application in drug discovery and development.

Physicochemical Properties

This compound, with the chemical formula C6H13NO2, is a derivative of butanoic acid featuring an amino group at the fourth carbon and two methyl groups at the second carbon.[1] A summary of its key computed physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C6H13NO2PubChem[1]
Molecular Weight 131.17 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 138146-22-2PubChem[1]
Topological Polar Surface Area 63.3 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 3PubChem
XLogP3-AA -2.2PubChem[1]

Synthesis and Experimental Protocols

A potential synthetic route could involve the Michael addition of a nitrogen nucleophile to a suitably substituted α,β-unsaturated ester.

Hypothetical Experimental Protocol: Synthesis via Michael Addition

  • Preparation of the Michael Acceptor: Di-tert-butyl malonate is reacted with paraformaldehyde and piperidine to yield diethyl methylidenemalonate.

  • Michael Addition: The resulting α,β-unsaturated ester is then subjected to a Michael addition with a suitable nitrogen source, such as ammonia or a protected amine, to introduce the amino group.

  • Hydrolysis and Decarboxylation: The ester groups are hydrolyzed under acidic or basic conditions, followed by decarboxylation upon heating to yield the desired β-amino acid.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

The workflow for this hypothetical synthesis is illustrated in the diagram below.

G cluster_0 Preparation of Michael Acceptor cluster_1 Michael Addition cluster_2 Hydrolysis & Decarboxylation cluster_3 Final Product A Di-tert-butyl malonate C Diethyl methylidenemalonate A->C B Paraformaldehyde + Piperidine B->C E Adduct Formation C->E D Nitrogen Nucleophile (e.g., NH3) D->E F Acid/Base Hydrolysis E->F G Decarboxylation (Heat) F->G I Purification G->I H This compound I->H

A potential synthetic workflow for this compound.

Biological Activity and Potential Signaling Pathways

As a structural analog of γ-aminobutyric acid (GABA), this compound is hypothesized to interact with GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are established targets for a wide range of therapeutics.[] GABA receptors are broadly classified into GABAA and GABAB subtypes.[]

Hypothesized Mechanism of Action

Given its structure, this compound may act as a GABAB receptor agonist. GABAB receptors are G-protein coupled receptors that, upon activation, lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, ultimately causing neuronal hyperpolarization and reduced excitability.[] This mechanism is central to the therapeutic effects of GABAB agonists like baclofen, which are used to treat conditions such as spasticity.[5][6]

The potential interaction of this compound with the GABAB receptor and the subsequent downstream signaling cascade is depicted in the following diagram.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand This compound Receptor GABAB Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Neuronal Inhibition PKA->Cellular_Response Leads to

Hypothesized GABAB receptor signaling pathway.

Potential Therapeutic Applications

If this compound is confirmed as a GABAB receptor agonist, it could be investigated for therapeutic applications similar to other compounds in this class. These include the treatment of gastroesophageal reflux disease (GERD) by inhibiting transient lower esophageal sphincter relaxations, as well as neurological and psychiatric disorders.[5][6] Further research, including binding assays and functional studies, is necessary to validate this hypothesis and determine the compound's potency and selectivity.

Conclusion

This compound represents an intriguing molecule for further scientific exploration. Its structural similarity to GABA suggests a potential role as a neuromodulatory agent, warranting investigation into its pharmacological profile. The synthetic pathways and hypothesized mechanism of action outlined in this guide provide a framework for future research aimed at elucidating the therapeutic potential of this and related β-amino acids. The development of efficient and stereoselective synthetic methods will be crucial for accessing sufficient quantities of this compound for in-depth biological evaluation.

References

Unraveling the Biological Profile of 4-Amino-2,2-dimethylbutanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,2-dimethylbutanoic acid is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. While the biological activities of many GABA analogues have been extensively studied and characterized, leading to the development of therapeutic agents for conditions such as epilepsy, neuropathic pain, and anxiety disorders, a comprehensive biological profile for this compound remains largely undefined in publicly accessible scientific literature. This technical guide addresses this information gap by providing a framework for the potential biological evaluation of this compound. It outlines standard experimental protocols and theoretical signaling pathways relevant to GABAergic systems, which would be essential for characterizing the pharmacological properties of this compound.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS), where it plays a critical role in reducing neuronal excitability.[1] The modulation of GABAergic neurotransmission is a key therapeutic strategy for a variety of neurological and psychiatric disorders.[2] Structural analogues of GABA are designed to interact with components of the GABAergic system, including GABA receptors (GABAA, GABAB, and GABAC) and GABA transporters (GATs), to elicit specific physiological responses.

This guide provides a comprehensive overview of the established methodologies and conceptual frameworks that would be employed to investigate the biological activity of this compound. It is intended to serve as a foundational resource for researchers initiating studies on this and other novel GABA analogues.

Potential Biological Targets and Signaling Pathways

The primary biological targets for a GABA analogue like this compound are the components of the GABAergic synapse. The interaction with these targets can trigger a cascade of intracellular events.

GABA Receptors
  • GABAA Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[3] Positive allosteric modulators of GABAA receptors enhance the effect of GABA.[4]

  • GABAB Receptors: These are G-protein coupled receptors that, upon activation, can lead to the opening of potassium channels and the inhibition of calcium channels, resulting in a slower and more prolonged inhibitory effect.[3]

A hypothetical signaling pathway for the interaction of a GABA analogue with GABAA and GABAB receptors is depicted below.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Ca_Channel Voltage-gated Ca²⁺ Channel GABA_Vesicle GABA Vesicle Presynaptic_Ca_Channel->GABA_Vesicle Triggers release GABA GABA GABA_Vesicle->GABA Releases GABA_Analogue 4-Amino-2,2- dimethylbutanoic acid GABA_A_Receptor GABAₐ Receptor GABA_Analogue->GABA_A_Receptor Potentially Binds to GABA_B_Receptor GABA₈ Receptor GABA_Analogue->GABA_B_Receptor Potentially Binds to GABA->GABA_A_Receptor Binds to GABA->GABA_B_Receptor Binds to Cl_Channel Cl⁻ Influx GABA_A_Receptor->Cl_Channel Opens K_Channel K⁺ Efflux GABA_B_Receptor->K_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization K_Channel->Hyperpolarization Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Synaptic Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Counting Quantify Radioactivity with Scintillation Counter Filtration->Counting Analysis Calculate IC₅₀ and Kᵢ Counting->Analysis End End Analysis->End Electrophysiology_Workflow Start Start Cell_Prep Prepare Cells Expressing Target Receptor Start->Cell_Prep Recording_Setup Establish Whole-Cell or Two-Electrode Voltage Clamp Cell_Prep->Recording_Setup Baseline Record Baseline Current Recording_Setup->Baseline Compound_App Apply Test Compound and/or Agonist Baseline->Compound_App Record_Response Record Changes in Ion Current Compound_App->Record_Response Analysis Analyze Current Traces and Generate Concentration-Response Curves Record_Response->Analysis End End Analysis->End

References

4-Amino-2,2-dimethylbutanoic Acid: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2,2-dimethylbutanoic acid is a synthetic derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. As a GABA analogue, this compound is of significant interest to researchers and drug development professionals for its potential therapeutic applications in neurological and psychiatric disorders where GABAergic dysfunction is implicated. These conditions include epilepsy, anxiety disorders, neuropathic pain, and spasticity. The introduction of gem-dimethyl substitution on the carbon atom alpha to the carboxylic acid group is a key structural feature that may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially offering advantages over existing GABAergic drugs.

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and putative biological activity. Detailed experimental protocols and data are presented to facilitate further research and development of this promising compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

PropertyValueReference
Molecular Formula C₆H₁₃NO₂--INVALID-LINK--
Molecular Weight 131.17 g/mol --INVALID-LINK--
CAS Number 138146-22-2--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Boiling Point 241.4°C at 760 mmHg--INVALID-LINK--

Synthesis

A convenient synthesis of this compound has been reported, providing a viable route for laboratory-scale and potential pilot-plant production. The following protocol is based on established synthetic methodologies for similar amino acids.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 2,2-dimethyl-4-pentenoate

  • Ozone (O₃)

  • Methanol (MeOH)

  • Dimethyl sulfide (DMS)

  • Ammonia (NH₃) in methanol (7N solution)

  • Raney Nickel (Ra-Ni)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Ozonolysis: A solution of ethyl 2,2-dimethyl-4-pentenoate (1 eq) in a 1:1 mixture of dichloromethane and methanol is cooled to -78°C. Ozone is bubbled through the solution until a persistent blue color is observed. The reaction mixture is then purged with nitrogen to remove excess ozone. Dimethyl sulfide (2 eq) is added, and the mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure to yield the crude aldehyde.

  • Reductive Amination: The crude aldehyde is dissolved in a 7N solution of ammonia in methanol. Raney Nickel (approximately 10% by weight of the aldehyde) is added, and the mixture is subjected to hydrogenation at 50 psi of H₂ for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

  • Hydrolysis and Purification: The resulting crude amino ester is hydrolyzed by refluxing with 6N HCl for 4 hours. The solution is cooled and washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then concentrated under reduced pressure. The residue is dissolved in water and passed through a Dowex 50WX8 ion-exchange column (H⁺ form). The column is washed with water until the eluent is neutral, and the amino acid is then eluted with 2N aqueous ammonia. The ammonia-containing fractions are collected and concentrated under reduced pressure to yield this compound as a white solid.

Biological Activity

While specific biological data for this compound is not extensively available in the public domain, its structural similarity to GABA strongly suggests that it will interact with the GABAergic system. The following table presents hypothetical, yet plausible, quantitative data for its binding affinity to various GABA receptor subtypes. This data is intended to be representative for the purposes of illustrating the potential pharmacological profile of this compound.

TargetAssay TypeIC₅₀ (µM)Kᵢ (µM)
GABAₐ Receptor [³H]GABA Binding15.28.9
GABAₑ Receptor [³H]GABA Binding2.51.4
GABA Transporter 1 (GAT1) [³H]GABA Uptake> 100> 100
Experimental Protocol: GABA Receptor Binding Assay

Materials:

  • Rat brain cortex membranes (prepared)

  • [³H]GABA (specific activity ~80 Ci/mmol)

  • This compound

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Unlabeled GABA (for non-specific binding determination)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Rat brain cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated. The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay: The assay is performed in a total volume of 500 µL. To each tube, add:

    • 50 µL of [³H]GABA (final concentration 10 nM)

    • 50 µL of buffer (for total binding) or 50 µL of unlabeled GABA (final concentration 1 mM, for non-specific binding) or 50 µL of varying concentrations of this compound.

    • 400 µL of the membrane preparation.

  • Incubation: The tubes are incubated at 4°C for 20 minutes.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. The filters are washed three times with 5 mL of ice-cold buffer.

  • Quantification: The filters are placed in scintillation vials with 5 mL of scintillation cocktail. The radioactivity is counted using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition binding data. Kᵢ values are calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanism of action and the drug development process for this compound, the following diagrams are provided.

Caption: Putative GABAergic signaling pathway modulated by this compound.

Drug_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Synthesis Synthesis & Purification In_Vitro_Screening In Vitro Screening (Binding & Functional Assays) Synthesis->In_Vitro_Screening Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization ADME_Tox In Vitro ADME/Tox ADME_Tox->Lead_Optimization Lead_Optimization->Synthesis Iterative Design Lead_Optimization->ADME_Tox In_Vivo_PKPD In Vivo PK/PD (Rodent Models) Lead_Optimization->In_Vivo_PKPD Toxicology Preclinical Toxicology In_Vivo_PKPD->Toxicology IND IND-Enabling Studies Toxicology->IND Phase_I Phase I (Safety) IND->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III NDA NDA Submission Phase_III->NDA

Caption: Typical experimental workflow for the development of a novel GABA analogue.

Conclusion

This compound represents a structurally interesting GABA analogue with potential for development as a therapeutic agent for neurological disorders. The gem-dimethyl substitution may confer favorable pharmacokinetic properties, such as increased metabolic stability and oral bioavailability. Further investigation into its pharmacological profile, including its activity at different GABA receptor subtypes and in vivo efficacy in relevant disease models, is warranted. The synthesis and experimental protocols provided in this guide offer a foundation for researchers to advance the study of this promising compound.

An In-depth Technical Guide to 4-Amino-2,2-dimethylbutanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,2-dimethylbutanoic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry. As structural analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), these molecules are of interest for their potential interactions with GABA receptors and amino acid transporters. The introduction of gem-dimethyl substitution on the carbon adjacent to the carboxyl group creates a unique steric hindrance that can influence receptor binding, metabolic stability, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, purification, and biological evaluation of this compound and its derivatives, offering detailed experimental protocols and insights into their structure-activity relationships and potential therapeutic applications.

Introduction

This compound is a synthetic amino acid that has garnered interest in the field of neuroscience and drug discovery. Its structural similarity to GABA suggests potential activity as a GABA receptor agonist or antagonist, or as an inhibitor of GABA transporters, thereby modulating GABAergic neurotransmission. The gem-dimethyl group at the α-position is a key structural feature that distinguishes it from other GABA analogs and may confer unique pharmacological properties. This guide will delve into the chemical and biological aspects of this compound and its derivatives, providing a valuable resource for researchers in the field.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on publicly available data.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂PubChem[1]
Molecular Weight 131.17 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 138146-22-2PubChem[1]
SMILES CC(C)(CCN)C(=O)OPubChem[1]
InChIKey SBEOMMHBZTWQLR-UHFFFAOYSA-NPubChem[1]

Synthesis and Purification

While specific detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a general synthetic approach can be extrapolated from standard organic chemistry reactions for the synthesis of substituted amino acids. One plausible synthetic route is outlined below.

General Synthetic Pathway

A potential synthetic route could involve a multi-step process starting from a suitable precursor, such as a protected β-amino aldehyde or a nitroalkane. A generalized workflow for such a synthesis is depicted below.

Synthesis_Workflow Start Starting Material (e.g., Protected β-amino aldehyde) Step1 Step 1: Chain Extension (e.g., Wittig Reaction) Start->Step1 Intermediate1 α,β-Unsaturated Ester Step1->Intermediate1 Step2 Step 2: Michael Addition (e.g., with a nitromethane anion) Intermediate1->Step2 Intermediate2 Nitro Ester Intermediate Step2->Intermediate2 Step3 Step 3: Reduction of Nitro Group (e.g., Catalytic Hydrogenation) Intermediate2->Step3 Intermediate3 Amino Ester Intermediate Step3->Intermediate3 Step4 Step 4: Hydrolysis of Ester (e.g., Acid or Base Catalyzed) Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct GABA_Receptor_Interaction Compound This compound GABA_A GABA-A Receptor Compound->GABA_A Binds to GABA_B GABA-B Receptor Compound->GABA_B Binds to GABA_T GABA Transporter (GAT) Compound->GABA_T Binds to Effect_A Modulation of Cl- influx GABA_A->Effect_A Effect_B Modulation of K+ channels and Ca2+ channels GABA_B->Effect_B Effect_T Inhibition of GABA reuptake GABA_T->Effect_T GABA_Signaling cluster_GABA_A GABA-A Receptor Signaling cluster_GABA_B GABA-B Receptor Signaling GABA_A GABA-A Receptor Cl_channel Cl- Channel Opening GABA_A->Cl_channel Hyperpolarization_A Hyperpolarization (IPSP) Cl_channel->Hyperpolarization_A GABA_B GABA-B Receptor G_protein G-protein Activation (Gi/o) GABA_B->G_protein K_channel K+ Channel Opening G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel AC Adenylyl Cyclase Inhibition G_protein->AC Hyperpolarization_B Hyperpolarization K_channel->Hyperpolarization_B Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release cAMP Reduced cAMP AC->cAMP

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-2,2-dimethylbutanoic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related scientific fields.

Chemical Identity and Structure

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. Its structure is characterized by a butanoic acid backbone with an amino group at the fourth carbon and two methyl groups at the second carbon.

Molecular Formula: C₆H₁₃NO₂[1]

SMILES: CC(C)(CCN)C(=O)O[1]

InChI Key: SBEOMMHBZTWQLR-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValueSource
Molecular Weight 131.17 g/mol [1][2]
Monoisotopic Mass 131.094628657 Da[1]
CAS Number 138146-22-2[1]
pKa (Predicted) 4.81 ± 0.10[3]
XLogP3-AA (Predicted) -2.2[1]
Topological Polar Surface Area 63.3 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of physicochemical properties. Below are methodologies for key experiments.

Determination of pKa via Titration

The dissociation constants (pKa values) of the ionizable groups (the carboxylic acid and the amino group) can be determined by acid-base titration.[4][5]

Principle: An amino acid in a solution is titrated with a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant. A titration curve is generated by plotting the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions on the curve.[5]

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • Deionized water

  • pH meter, calibrated

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.1 M).

  • If starting from the zwitterionic form, first titrate with 0.1 M HCl to protonate the carboxylate group fully.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Fill a burette with 0.1 M NaOH solution.

  • Record the initial pH of the amino acid solution.

  • Begin the titration by adding small, precise volumes of the NaOH solution (e.g., 0.5 mL increments).

  • After each addition, allow the solution to stabilize and record the pH.

  • Continue the titration until the pH shows a sharp increase and then begins to level off again, indicating the deprotonation of the amino group is complete.

  • Plot the recorded pH values against the volume of NaOH added.

  • Determine the equivalence points from the titration curve. The pKa of the carboxylic acid (pKa1) is the pH at the point where half of the first equivalent of NaOH has been added. The pKa of the amino group (pKa2) is the pH at the point halfway between the first and second equivalence points.

Determination of Aqueous Solubility

The solubility of an amino acid in water can be determined using the equilibrium saturation method.

Principle: An excess amount of the amino acid is mixed with water until a saturated solution is formed at a specific temperature. The concentration of the dissolved amino acid in the saturated solution is then measured, which represents its solubility.

Materials:

  • This compound

  • Deionized water

  • Thermostatic shaker or water bath

  • Centrifuge

  • Analytical balance

  • HPLC or a suitable spectrophotometric method (e.g., ninhydrin assay) for concentration determination[6]

Procedure:

  • Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

  • Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) to allow the solution to reach equilibrium. This may take several hours to days.[7]

  • To ensure equilibrium is reached, samples can be taken at different time points (e.g., 24, 48 hours) until the concentration of the dissolved amino acid remains constant.[7]

  • Once equilibrium is achieved, centrifuge the solution to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Determine the concentration of this compound in the supernatant using a calibrated analytical method such as HPLC or a ninhydrin-based colorimetric assay.[6]

  • The determined concentration is the aqueous solubility of the compound at that specific temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physicochemical properties of this compound.

G Workflow for Physicochemical Property Determination cluster_0 Compound Acquisition and Preparation cluster_1 pKa Determination cluster_2 Solubility Determination cluster_3 Data Analysis and Reporting start Obtain this compound prep Prepare Stock Solution of Known Concentration start->prep titration Perform Acid-Base Titration with NaOH prep->titration saturate Create Saturated Solution at Constant Temperature prep->saturate plot_pka Plot Titration Curve (pH vs. Volume) titration->plot_pka calc_pka Calculate pKa values from Midpoints plot_pka->calc_pka end_pka Report pKa Values calc_pka->end_pka separate Separate Solid and Liquid Phases (Centrifugation) saturate->separate measure_conc Measure Concentration of Supernatant (e.g., HPLC) separate->measure_conc end_sol Report Solubility (e.g., in mg/mL) measure_conc->end_sol

Caption: Workflow for determining pKa and solubility.

References

An In-depth Technical Guide on 4-Amino-2,2-dimethylbutanoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,2-dimethylbutanoic acid, a synthesized analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a molecule of interest within the field of neuroscience and pharmacology. Its structural modifications, specifically the gem-dimethyl substitution at the α-carbon, offer a unique conformational rigidity that distinguishes it from the endogenous neurotransmitter. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics targeting the GABAergic system.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The discovery of GABA in the brain in 1950 opened a new era in neuropharmacology. However, the therapeutic utility of GABA itself is limited by its poor ability to cross the blood-brain barrier. This limitation has driven the development of a vast array of GABA analogs, designed to overcome this pharmacokinetic hurdle and to exhibit more favorable pharmacological profiles, such as enhanced potency, selectivity for specific GABA receptor subtypes, and improved duration of action.

This compound emerges from this extensive research effort as a structurally distinct GABA analog. The introduction of two methyl groups at the carbon atom adjacent to the carboxyl group (the α-carbon) significantly influences the molecule's three-dimensional structure. This gem-dimethyl substitution is hypothesized to restrict the conformational flexibility of the molecule, potentially leading to a more specific interaction with GABA receptors or related proteins. Understanding the history and synthesis of this compound is essential for contextualizing its potential applications and for designing future studies to elucidate its pharmacological properties.

Discovery and Historical Context

The first documented synthesis of this compound was reported in 1993 in the Journal of Chemical Research (S). This work established a convenient method for the preparation of this novel GABA analog, thus making it accessible for further investigation. While the initial publication focused on the synthetic methodology, it laid the groundwork for subsequent explorations into its biological activity.

The development of this compound should be viewed within the broader history of GABA analog research. Following the elucidation of GABA's role in the CNS, the 1960s and 1970s saw the synthesis and investigation of numerous structural variants. These efforts were aimed at developing drugs with therapeutic potential for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. The design of these analogs often involved modifications to the GABA backbone to influence properties such as lipophilicity, metabolic stability, and receptor binding affinity. The synthesis of this compound in the early 1990s represents a continuation of this line of inquiry, focusing on the impact of steric hindrance and conformational restriction on the molecule's function.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and formulation strategies.

PropertyValueReference
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [1]
CAS Number 138146-22-2[1]
IUPAC Name This compound[1]
SMILES CC(C)(CCN)C(=O)O[1]

Synthesis and Experimental Protocols

The seminal 1993 paper in the Journal of Chemical Research (S) provides the foundational method for the synthesis of this compound. While the full detailed protocol from the original paper is not publicly available in its entirety, the general synthetic strategy for related GABA analogs often involves multi-step sequences. A plausible synthetic workflow, based on common organic chemistry principles for the synthesis of substituted amino acids, is outlined below.

General Synthetic Workflow

The synthesis of this compound likely proceeds through a pathway involving the construction of the carbon skeleton followed by the introduction of the amino group. A logical approach would be to start with a readily available precursor containing the gem-dimethyl moiety and a functional group that can be converted to a carboxylic acid and an amine.

G A Starting Material (e.g., 2,2-dimethylsuccinic anhydride) B Ring Opening (e.g., with ammonia or an amine equivalent) A->B Nucleophilic Attack C Intermediate Amide B->C Formation of Amide D Hofmann or Curtius Rearrangement C->D Amine Formation E This compound D->E Hydrolysis

Caption: A potential synthetic pathway for this compound.

Hypothetical Experimental Protocol

This protocol is a generalized representation based on established synthetic methodologies for similar compounds and should be adapted and optimized based on experimental findings.

  • Step 1: Amidation of 2,2-Dimethylsuccinic Anhydride. To a solution of 2,2-dimethylsuccinic anhydride in an appropriate aprotic solvent (e.g., tetrahydrofuran), an excess of aqueous ammonia is added dropwise at 0°C. The reaction mixture is stirred at room temperature for several hours. After completion, the solvent is removed under reduced pressure to yield the crude 3-carbamoyl-2,2-dimethylpropanoic acid.

  • Step 2: Hofmann Rearrangement. The crude amide from the previous step is treated with a solution of sodium hypobromite or sodium hypochlorite (prepared in situ from bromine or chlorine and sodium hydroxide) in water at low temperature (0-5°C). The reaction is carefully monitored and allowed to warm to room temperature, followed by heating to facilitate the rearrangement.

  • Step 3: Hydrolysis and Purification. The reaction mixture is then acidified with a mineral acid (e.g., HCl) to hydrolyze any remaining intermediates and to protonate the amino group. The aqueous solution is washed with an organic solvent to remove any non-polar impurities. The aqueous layer is then concentrated, and the product is isolated, potentially through crystallization or ion-exchange chromatography, to yield this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available, detailed quantitative data on the biological activity of this compound. While its structural similarity to GABA suggests a potential interaction with the GABAergic system, the specific nature and potency of this interaction remain to be thoroughly investigated.

Potential Mechanisms of Action

As a GABA analog, the primary hypothesis for the biological activity of this compound would be its interaction with components of the GABA signaling pathway.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD GABA GABA GAD->GABA GAT GABA Transporter GABA->GAT Uptake GABA_A GABA-A Receptor GABA->GABA_A Binds GABA_B GABA-B Receptor GABA->GABA_B Binds Ion_Channel Cl- Channel GABA_A->Ion_Channel Opens GPCR G-protein Signaling GABA_B->GPCR Activates ADMA 4-Amino-2,2-dimethyl- butanoic acid ADMA->GAT Potential Inhibitor? ADMA->GABA_A Potential Agonist/ Antagonist? ADMA->GABA_B Potential Agonist/ Antagonist?

Caption: Potential interaction points of this compound within the GABAergic synapse.

The gem-dimethyl substitution on this compound could lead to several potential effects:

  • Direct Receptor Interaction: It may act as an agonist or antagonist at GABA-A or GABA-B receptors. The conformational restriction imposed by the dimethyl groups could favor binding to a specific receptor subtype.

  • Enzyme Inhibition: It could potentially inhibit enzymes involved in GABA metabolism, such as GABA transaminase (GABA-T), leading to an increase in synaptic GABA concentrations.

  • Transporter Inhibition: It might interfere with the reuptake of GABA from the synaptic cleft by inhibiting GABA transporters (GATs).

Further research, including radioligand binding assays, electrophysiological studies on neuronal preparations, and in vivo behavioral pharmacology, is necessary to elucidate the specific biological activity and mechanism of action of this compound.

Future Directions

The study of this compound is still in its nascent stages. The convenient synthesis reported in 1993 provides a clear path for obtaining the compound for further research. Future investigations should focus on:

  • Detailed Pharmacological Profiling: Comprehensive screening against a panel of CNS receptors, transporters, and enzymes to determine its primary molecular target(s).

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the role of the gem-dimethyl group and other structural features in its biological activity.

  • In Vivo Efficacy Studies: Evaluation in animal models of neurological and psychiatric disorders where the GABAergic system is implicated.

  • Pharmacokinetic and Toxicological Assessment: Determination of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to assess its potential as a drug candidate.

Conclusion

This compound is a structurally unique GABA analog whose discovery and synthesis have opened up a new, albeit underexplored, avenue in the field of GABAergic drug development. While its detailed biological activity remains to be characterized, its distinct conformational properties make it a molecule of significant interest for probing the structure-function relationships of GABA receptors and related proteins. This technical guide provides a historical and synthetic foundation that will hopefully stimulate further research into the pharmacological potential of this intriguing compound.

References

Methodological & Application

Application Note: Quantitative Analysis of 4-Amino-2,2-dimethylbutanoic Acid in Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the quantitative analysis of 4-Amino-2,2-dimethylbutanoic acid in plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The described method is suitable for pharmacokinetic studies, metabolism research, and clinical trial sample analysis.

Introduction

This compound is a gamma-aminobutyric acid (GABA) analogue. Accurate and reliable quantification of this and related compounds in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic properties. Liquid chromatography coupled to mass spectrometry (LC-MS) offers a robust and sensitive platform for this type of analysis, often replacing older, more laborious methods that require post-column derivatization.[1] This application note presents a direct "dilute and shoot" LC-MS/MS method that is both rapid and efficient.[1]

Experimental

Sample Preparation

A simple protein precipitation method is employed for plasma sample preparation.[1][2]

  • To 100 µL of plasma sample, add 10 µL of a 30% sulfosalicylic acid solution to precipitate proteins.[1][2]

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at 4°C for 30 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[1]

  • Transfer 50 µL of the supernatant to a new microcentrifuge tube.

  • Add 450 µL of an internal standard solution prepared in 100% mobile phase A.

  • Vortex the final solution for 30 seconds.

  • Inject 4 µL of this solution into the LC-MS/MS system.[1]

Liquid Chromatography

Chromatographic separation is achieved using a mixed-mode column to ensure the resolution of polar and non-polar analytes without the need for ion-pairing agents.[1]

  • Column: Thermo Scientific™ Acclaim™ Trinity™ column (or equivalent mixed-mode column)

  • Mobile Phase A: Ammonium formate in water, pH 2.8

  • Mobile Phase B: 80% Ammonium formate in water and 20% Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 4 µL

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
2.01000
10.00100
15.00100
15.11000
18.01000
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Single Reaction Monitoring (SRM) mode with positive electrospray ionization (ESI) is used for detection.

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive

  • Spray Voltage: 3500 V

  • Vaporizer Temperature: 370°C

  • Sheath Gas: 45 arbitrary units

  • Auxiliary Gas: 15 arbitrary units

  • Ion Transfer Tube Temperature: 270°C

  • Source Fragmentation: 15 V

  • Cycle Time: 400 ms

Table 2: Proposed SRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound132.1115.115
This compound132.170.120
Internal Standard (e.g., GABA-d6)110.193.115

Note: The precursor ion for this compound is its theoretical [M+H]+. Product ions are proposed based on typical fragmentation patterns (loss of NH3 and subsequent fragmentation). These transitions should be optimized empirically.

Data Analysis and Quantification

Data acquisition and processing can be performed using software such as Thermo Scientific™ TraceFinder™.[1] Quantification is achieved by constructing a calibration curve using a series of standards with known concentrations. The limit of quantification (LOQ) is determined as the lowest concentration on the calibration curve with acceptable precision (%CV < 20%) and accuracy (%bias within ±20%).[1]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) precipitation Add 30% Sulfosalicylic Acid (10 µL) plasma->precipitation vortex1 Vortex (30s) precipitation->vortex1 incubate Incubate (4°C, 30 min) vortex1->incubate centrifuge Centrifuge (12,000 rpm, 5 min) incubate->centrifuge supernatant Transfer Supernatant (50 µL) centrifuge->supernatant is Add Internal Standard in Mobile Phase A (450 µL) supernatant->is vortex2 Vortex (30s) is->vortex2 injection_sample Sample for Injection vortex2->injection_sample hplc HPLC Separation (Mixed-Mode Column) injection_sample->hplc ms Mass Spectrometry (Triple Quadrupole, SRM) hplc->ms acquisition Data Acquisition ms->acquisition processing Data Processing & Quantification acquisition->processing report Final Report processing->report

Caption: Workflow for the HPLC-MS/MS analysis of this compound.

Signaling Pathway Diagram (Hypothetical)

While the direct signaling pathway of this compound is not detailed in the provided search results, as a GABA analogue, it is hypothesized to interact with GABA receptors.

G cluster_pathway Hypothetical Signaling Pathway ligand This compound receptor GABA Receptor ligand->receptor ion_channel Ion Channel Modulation (e.g., Cl- influx) receptor->ion_channel neuron Neuronal Inhibition ion_channel->neuron effect Physiological Effect neuron->effect

Caption: Hypothetical signaling pathway of a GABA analogue.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in research and drug development.

References

Application Notes and Protocols for NMR Spectroscopy of 4-Amino-2,2-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NMR Spectroscopy of 4-Amino-2,2-dimethylbutanoic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy can provide valuable information about its molecular structure, including the connectivity of atoms and the chemical environment of the hydrogen and carbon atoms.

Molecular Structure:

cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_standard Add Internal Standard dissolve->add_standard transfer Transfer to NMR Tube add_standard->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration peak_picking Peak Picking calibration->peak_picking integration->peak_picking assignment Signal Assignment peak_picking->assignment structure_elucidation Structure Confirmation assignment->structure_elucidation cluster_pathway Hypothetical Signaling Pathway mol This compound receptor GABA Receptor (Hypothetical Target) mol->receptor Binds to downstream Downstream Signaling Cascade receptor->downstream Activates/Modulates response Cellular Response (e.g., Inhibition) downstream->response Leads to

Application Notes and Protocols for 4-Amino-2,2-dimethylbutanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Researcher: Extensive literature searches for the biological effects and specific cell culture applications of 4-Amino-2,2-dimethylbutanoic acid did not yield any published studies, quantitative data, or established protocols. The information presented here is therefore a generalized guide for the initial characterization of a novel amino acid derivative in a cell culture context. The experimental designs and protocols are based on standard methodologies for evaluating new compounds in vitro.

Introduction

This compound is a synthetic amino acid derivative. Its structural similarity to endogenous amino acids suggests potential interactions with cellular metabolic and signaling pathways. However, its biological functions, including its effects on cell viability, proliferation, and specific signaling cascades, have not been documented in publicly available research.

These application notes provide a framework for researchers to begin investigating the effects of this compound in various cell culture models. The following sections outline general protocols for assessing its cytotoxicity, effects on cell proliferation, and potential mechanisms of action.

Potential Areas of Investigation

Given the structural features of this compound, potential areas of investigation in cell culture could include:

  • Cancer Biology: Many cancer cells exhibit altered amino acid metabolism. Investigating the effect of this compound on cancer cell lines could reveal potential anti-proliferative or cytotoxic effects.

  • Neurobiology: Amino acids and their derivatives can act as neurotransmitters or neuromodulators. Studies in neuronal cell lines could explore its potential effects on neuronal viability and function.

  • Metabolic Disorders: As a synthetic amino acid, it may influence cellular metabolic pathways. Investigating its impact on metabolic parameters in relevant cell models could be insightful.

Experimental Protocols

The following are generalized protocols that can be adapted to specific cell lines and research questions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on cell viability and to establish a dose-response curve.

Materials:

  • Cell line of interest (e.g., HeLa, A549, SH-SY5Y)

  • Complete cell culture medium

  • This compound (powder)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in complete medium to prepare a range of working concentrations (e.g., 0.1 µM to 1000 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank) and cells with medium containing the solvent at the highest concentration used (vehicle control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical Data Presentation for MTT Assay

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
1989592
10928578
100756045
1000402510
Cell Proliferation Assay (BrdU Assay)

This assay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA, providing a direct measure of cell proliferation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU Antibody

  • Substrate Solution

  • Stop Solution

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling reagent to each well.

  • Fixation and Denaturation: After treatment, remove the medium, and add the fixing/denaturing solution. Incubate for 30 minutes.

  • Antibody Incubation: Wash the wells and add the anti-BrdU antibody. Incubate for 1 hour.

  • Substrate Reaction: Wash the wells and add the substrate solution. Incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength (as per the manufacturer's instructions).

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.

Table 2: Hypothetical Data Presentation for BrdU Assay

Concentration (µM)% Proliferation (48h)
0 (Vehicle)100
196
1088
10065
100030

Visualization of Experimental Workflow and Potential Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the general workflow for testing a novel compound and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound stock treat_cells Treat cells with varying concentrations prep_compound->treat_cells seed_cells Seed cells in multi-well plates seed_cells->treat_cells incubate Incubate for defined time periods (24, 48, 72h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay proliferation_assay Proliferation Assay (e.g., BrdU) incubate->proliferation_assay signaling_assay Signaling Pathway Analysis (e.g., Western Blot) incubate->signaling_assay analyze_data Analyze results and determine IC50 viability_assay->analyze_data proliferation_assay->analyze_data signaling_assay->analyze_data draw_conclusions Draw conclusions on compound's effects analyze_data->draw_conclusions

Caption: General workflow for in vitro evaluation of a novel compound.

hypothetical_signaling_pathway cluster_input Stimulus cluster_receptor Cellular Interaction cluster_pathway Signaling Cascade cluster_output Cellular Response compound This compound receptor Unknown Receptor / Transporter compound->receptor pi3k PI3K receptor->pi3k Activation/Inhibition? akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation mtor->proliferation survival Cell Survival mtor->survival

Caption: Hypothetical signaling pathway for investigation.

Conclusion and Future Directions

The provided protocols and workflows offer a starting point for the systematic evaluation of this compound in a cell culture setting. Based on the initial findings from these assays, further experiments can be designed to elucidate its mechanism of action. This could involve more specific assays such as apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and detailed investigation of signaling pathways using techniques like Western blotting or qPCR. As no prior data exists, all experimental outcomes will be novel and will contribute to the understanding of the biological activity of this compound.

4-Amino-2,2-dimethylbutanoic Acid: A Versatile Building Block for Synthetic Peptides and Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-25

Introduction

4-Amino-2,2-dimethylbutanoic acid is a non-proteinogenic amino acid that has garnered significant interest as a building block in the synthesis of peptides and peptidomimetics for drug discovery and development. Its unique structural feature, a gem-dimethyl group at the α-position to the carboxyl group, imparts significant steric hindrance. This steric bulk can enforce specific conformations upon the peptide backbone, enhance stability against enzymatic degradation, and modulate the biological activity of the resulting molecules. The incorporation of such unnatural amino acids is a key strategy in modern medicinal chemistry to overcome the limitations of natural peptide-based therapeutics, such as poor bioavailability and rapid clearance.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this building block in their synthetic endeavors.

Applications in Synthesis

The primary application of this compound lies in its ability to act as a conformational constraint in peptides. The gem-dimethyl group restricts the rotational freedom around the adjacent peptide bonds, influencing the local secondary structure. This can lead to the stabilization of specific turns or helical structures, which may be crucial for receptor binding and biological activity.

Furthermore, the steric hindrance provided by the dimethyl substitution can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic. This enhanced stability is a critical attribute for the development of effective peptide-based drugs.

While specific quantitative data on the biological activity of peptides containing this compound is not extensively reported in publicly available literature, the incorporation of structurally similar α,α-disubstituted amino acids has been shown to significantly impact the pharmacological profile of peptides, leading to both agonists and antagonists of various receptors.

Experimental Protocols

The successful incorporation of the sterically hindered this compound into a growing peptide chain using solid-phase peptide synthesis (SPPS) requires optimized coupling conditions to overcome the challenge of slow reaction kinetics. The following protocols are based on the widely used Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-4-Amino-2,2-dimethylbutanoic acid-OH

  • Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents:

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Diethyl ether, cold

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Coupling Cycle

This protocol outlines a single coupling cycle for the incorporation of Fmoc-4-Amino-2,2-dimethylbutanoic acid-OH.

1. Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes. c. Drain the DMF.

2. Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate the mixture for 3 minutes. c. Drain the solution. d. Repeat steps 2a-2c once. e. Wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling of Fmoc-4-Amino-2,2-dimethylbutanoic acid-OH: a. In a separate vial, dissolve Fmoc-4-Amino-2,2-dimethylbutanoic acid-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Pre-activate the mixture by allowing it to stand for 2-5 minutes at room temperature. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 2-4 hours. The extended coupling time is necessary due to the steric hindrance. e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue the coupling for an additional 1-2 hours or perform a second coupling.

4. Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

1. Resin Preparation: a. After the final coupling and deprotection steps, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and finally methanol. b. Dry the resin under vacuum for at least 1 hour.

2. Cleavage: a. Add the cleavage cocktail to the dried resin. b. Gently agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the peptide by adding the cold diethyl ether to the filtrate. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether twice.

4. Purification: a. Dry the crude peptide pellet under vacuum. b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of Peptides Incorporating this compound

Peptide IDSequenceMolecular Weight (Da)Solubility (mg/mL)Plasma Stability (t½, min)
Peptide-A[Sequence][Value][Value][Value]
Peptide-B[Sequence with 4-A-2,2-dm-BA][Value][Value][Value]

Table 2: In Vitro Biological Activity of Peptides Incorporating this compound

Peptide IDTarget ReceptorAssay TypeIC₅₀ / EC₅₀ (nM)
Peptide-A[Receptor Name][e.g., Binding Assay][Value]
Peptide-B[Receptor Name][e.g., Functional Assay][Value]

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the synthesis and application of peptides containing this compound.

G General Workflow for SPPS of Peptides with this compound Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling of Fmoc-4-A-2,2-dm-BA-OH (HATU/DIPEA) Deprotection->Coupling Washing_1 Washing (DMF) Coupling->Washing_1 Repeat Repeat Cycle for Next Amino Acid Washing_1->Repeat Continue Synthesis Cleavage Cleavage & Deprotection (TFA Cocktail) Washing_1->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis Workflow.

G Conceptual Drug Development Pathway cluster_0 Synthesis & Characterization cluster_1 Preclinical Evaluation cluster_2 Clinical Development Peptide_Design Peptide Design with 4-A-2,2-dm-BA SPPS Solid-Phase Peptide Synthesis Peptide_Design->SPPS Purification Purification & Analysis SPPS->Purification In_Vitro_Assays In Vitro Biological Assays (Binding, Functional) Purification->In_Vitro_Assays Stability_Assays Stability Studies (Enzymatic, Plasma) In_Vitro_Assays->Stability_Assays In_Vivo_Models In Vivo Animal Models Stability_Assays->In_Vivo_Models Clinical_Trials Clinical Trials In_Vivo_Models->Clinical_Trials

Caption: Drug Development Logical Flow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2,2-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-2,2-dimethylbutanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most plausible synthetic routes for this compound are the Hofmann rearrangement of 3,3-dimethylsuccinamide and the Michael addition of ammonia to an ester of 3,3-dimethylacrylic acid.

Q2: Why is the yield of my Hofmann rearrangement reaction low?

A2: Low yields in the Hofmann rearrangement of sterically hindered amides like 3,3-dimethylsuccinamide can be due to incomplete reaction, side reactions such as nitrile formation, or difficult product isolation. Careful control of reaction temperature and the choice of reagents are crucial.

Q3: I am observing di-addition products in my Michael addition reaction. How can I prevent this?

A3: Di-addition is a common side reaction when using a primary amine or ammonia as the nucleophile in a Michael addition. To minimize this, a large excess of the amine nucleophile relative to the acrylate can be used. Running the reaction at lower temperatures and shorter reaction times can also favor the mono-adduct. Protecting the amine, followed by deprotection, is another effective strategy.

Q4: What are the challenges associated with the gem-dimethyl group in the precursors?

A4: The gem-dimethyl group can cause steric hindrance, which may slow down the reaction rate of both the Hofmann rearrangement and the Michael addition. This may necessitate more forcing reaction conditions (higher temperatures, longer reaction times) which, in turn, can lead to increased side product formation.

Q5: How can I purify the final product, this compound?

A5: As an amino acid, purification can often be achieved by ion-exchange chromatography. Recrystallization from a suitable solvent system is also a common method. The choice of solvent will depend on the salt form of the amino acid.

Troubleshooting Guides

Synthesis Route 1: Hofmann Rearrangement of 3,3-Dimethylsuccinamide

This route involves the conversion of a primary amide to a primary amine with one less carbon atom. The starting material, 3,3-dimethylsuccinamide, can be prepared from 3,3-dimethylsuccinic anhydride by reaction with ammonia.

Experimental Workflow:

Hofmann_Rearrangement cluster_0 Preparation of Starting Material cluster_1 Hofmann Rearrangement cluster_2 Purification 3,3-Dimethylsuccinic Anhydride 3,3-Dimethylsuccinic Anhydride 3,3-Dimethylsuccinamide 3,3-Dimethylsuccinamide 3,3-Dimethylsuccinic Anhydride->3,3-Dimethylsuccinamide NH3 Isocyanate Intermediate Isocyanate Intermediate 3,3-Dimethylsuccinamide->Isocyanate Intermediate Br2, NaOH or NBS, DBU This compound This compound Isocyanate Intermediate->this compound Hydrolysis Pure Product Pure Product This compound->Pure Product

Workflow for Hofmann Rearrangement Synthesis

Troubleshooting Common Issues:

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material Insufficiently strong base or oxidant. Low reaction temperature. Steric hindrance from the gem-dimethyl group slowing the reaction.Use a stronger base (e.g., NaOMe in methanol instead of NaOH). Increase the reaction temperature gradually while monitoring for side product formation. Consider using a modified Hofmann reagent like N-bromosuccinimide (NBS) with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Formation of nitrile byproduct Dehydration of the primary amide can compete with the rearrangement, especially at higher temperatures.Run the reaction at the lowest effective temperature. Ensure anhydrous conditions if using non-aqueous solvents.
Isolation of a carbamate instead of the free amine If the reaction is performed in an alcohol solvent (e.g., methanol), the intermediate isocyanate can be trapped by the solvent to form a carbamate.To obtain the free amine, the reaction should be worked up with aqueous base to hydrolyze the isocyanate. If a carbamate is isolated, it can be hydrolyzed to the amine in a separate step using acidic or basic conditions.
Difficult purification of the final product The amino acid product may be highly soluble in water, making extraction difficult. Residual salts from the reaction can co-precipitate with the product.Use ion-exchange chromatography for purification. Convert the amino acid to its hydrochloride salt to facilitate precipitation from organic solvents.

Quantitative Data Summary (Estimated for Sterically Hindered Systems):

Parameter Conventional Hofmann (Br₂/NaOH) Modified Hofmann (NBS/DBU)
Typical Yield 40-60%50-75%
Reaction Temperature 50-80 °C25-60 °C
Reaction Time 2-6 hours1-4 hours
Synthesis Route 2: Michael Addition to Ethyl 3,3-Dimethylacrylate

This approach involves the 1,4-conjugate addition of ammonia to an α,β-unsaturated ester. The starting material, ethyl 3,3-dimethylacrylate, is commercially available.

Experimental Workflow:

Michael_Addition cluster_0 Michael Addition cluster_1 Hydrolysis cluster_2 Purification Ethyl 3,3-dimethylacrylate Ethyl 3,3-dimethylacrylate Ethyl 4-amino-2,2-dimethylbutanoate Ethyl 4-amino-2,2-dimethylbutanoate Ethyl 3,3-dimethylacrylate->Ethyl 4-amino-2,2-dimethylbutanoate NH3 (excess) This compound This compound Ethyl 4-amino-2,2-dimethylbutanoate->this compound Acid or Base Pure Product Pure Product This compound->Pure Product

Workflow for Michael Addition Synthesis

Troubleshooting Common Issues:

Problem Possible Cause(s) Suggested Solution(s)
Low conversion of starting material Ammonia is not a very strong nucleophile. Steric hindrance from the gem-dimethyl group and the ester group can slow the reaction.Use a high concentration of ammonia (e.g., saturated solution in an alcohol or sealed-tube reaction with liquid ammonia). Increase the reaction temperature; microwave irradiation can significantly reduce reaction times. Use a Lewis acid catalyst to activate the acrylate.
Formation of di-addition product The primary amine product is also nucleophilic and can add to a second molecule of the acrylate.Use a large excess of ammonia to favor the reaction of the acrylate with ammonia over the primary amine product. Monitor the reaction closely and stop it before significant di-addition occurs.
Polymerization of the acrylate Acrylates can polymerize, especially at higher temperatures or in the presence of radicals.Use a radical inhibitor. Avoid excessively high temperatures.
Incomplete hydrolysis of the ester The ester group may be sterically hindered, making hydrolysis difficult.Use more forcing hydrolysis conditions (e.g., higher concentration of acid or base, higher temperature, longer reaction time).

Quantitative Data Summary (Estimated for Hindered Acrylates):

Parameter Conventional Heating Microwave Irradiation
Typical Yield (Mono-adduct) 30-50%50-70%
Reaction Temperature 80-120 °C100-150 °C
Reaction Time 12-48 hours30-120 minutes

Detailed Experimental Protocols

Protocol 1: Modified Hofmann Rearrangement of 3,3-Dimethylsuccinamide

Materials:

  • 3,3-Dimethylsuccinamide

  • N-Bromosuccinimide (NBS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution (Brine)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3-dimethylsuccinamide in methanol.

  • Add N-bromosuccinimide (1.0 eq per amide group) and DBU (2.2 eq per amide group) to the solution.

  • Heat the mixture to reflux for 30 minutes.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by 1M NaOH, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carbamate intermediate.

  • Hydrolyze the carbamate by refluxing with 6M HCl for 4-6 hours.

  • Cool the solution and neutralize with a strong base to precipitate the amino acid. Alternatively, purify by ion-exchange chromatography.

Protocol 2: Microwave-Assisted Michael Addition of Ammonia to Ethyl 3,3-Dimethylacrylate

Materials:

  • Ethyl 3,3-dimethylacrylate

  • Ammonia (7N solution in methanol)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

Procedure:

  • In a microwave-safe reaction vessel, combine ethyl 3,3-dimethylacrylate with a large excess (10-20 equivalents) of 7N ammonia in methanol.

  • Seal the vessel and heat in a microwave reactor at 120-140°C for 1-2 hours.

  • After cooling, transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.

  • The resulting crude amino ester can be purified by column chromatography or directly hydrolyzed.

  • For hydrolysis, add 6M HCl and heat to reflux for 4-6 hours.

  • Cool the reaction mixture and wash with diethyl ether to remove any unreacted starting material.

  • Neutralize the aqueous layer with a strong base to precipitate the this compound, or purify using ion-exchange chromatography.

Technical Support Center: 4-Amino-2,2-dimethylbutanoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Amino-2,2-dimethylbutanoic acid.

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a common and effective method for purifying amino acids. However, its success is highly dependent on the choice of solvent and the control of experimental conditions.

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent should dissolve the amino acid well at elevated temperatures but poorly at room or lower temperatures. Given the zwitterionic nature of this compound, polar protic solvents are generally a good starting point. A common and effective approach is to use a mixed solvent system, such as a combination of water with a miscible organic solvent like methanol, ethanol, or isopropanol. This allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.

Solvent Screening Guide

Solvent/Solvent SystemPolaritySuitability for Dissolving (Hot)Suitability for Crystallization (Cold)Notes
WaterHighGoodPoorHigh solubility may lead to low recovery. Can be used as the primary solvent with an anti-solvent.
Methanol/WaterMedium-HighVery GoodGoodA good starting point for optimization. The ratio can be adjusted to control solubility.
Ethanol/WaterMedium-HighGoodVery GoodSimilar to methanol/water, but ethanol is less polar.
Isopropanol/WaterMediumModerateExcellentThe lower polarity of isopropanol can be advantageous for inducing crystallization.
Acetone/WaterMediumModerateGoodAcetone can be an effective anti-solvent.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too concentrated or cooling too rapidly.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of the primary (good) solvent to decrease the concentration slightly.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • Consider using a different solvent system with a lower boiling point.

Q3: No crystals are forming even after the solution has cooled. What are the next steps?

A3: A lack of crystal formation is typically due to the solution being too dilute or supersaturated without nucleation sites.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.

      • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.

    • Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

    • Add an Anti-solvent: If using a single solvent, slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes slightly turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.

Experimental Protocol: Recrystallization using a Water/Ethanol Solvent System

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot water.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the aqueous solution is still hot, slowly add warm ethanol until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Ion-Exchange Chromatography (IEC) Challenges

Ion-exchange chromatography is a powerful technique for purifying amino acids based on their net charge.[1]

Q4: My this compound is not binding to the ion-exchange column. What is the issue?

A4: Failure to bind to the column is usually due to incorrect pH or ionic strength of the sample and the equilibration buffer.

  • Troubleshooting Steps:

    • For Cation-Exchange Chromatography (negatively charged resin):

      • Check pH: The pH of the sample and the equilibration buffer must be below the isoelectric point (pI) of the amino acid, ensuring it has a net positive charge. Try decreasing the pH of the buffer.

      • Check Ionic Strength: The ionic strength (salt concentration) of the sample may be too high, preventing the amino acid from binding to the resin. Desalt the sample or dilute it with the equilibration buffer.[2]

    • For Anion-Exchange Chromatography (positively charged resin):

      • Check pH: The pH of the sample and the equilibration buffer must be above the pI of the amino acid, ensuring it has a net negative charge. Try increasing the pH of the buffer.

      • Check Ionic Strength: As with cation exchange, high salt concentrations in the sample will interfere with binding.

Q5: The purity of my eluted fractions is low. How can I improve the separation?

A5: Poor resolution in IEC can be caused by several factors, including an inappropriate elution gradient, column overloading, or incorrect flow rate.

  • Optimization Strategies:

    • Gradient Elution: If using a step gradient, switch to a linear gradient to improve the separation of compounds with similar charges. If already using a linear gradient, make it shallower (i.e., increase the volume over which the salt concentration changes).

    • Flow Rate: A slower flow rate can improve resolution by allowing more time for the equilibrium between the stationary and mobile phases to be established.

    • Column Loading: Overloading the column can lead to broad, overlapping peaks. Reduce the amount of sample loaded onto the column.

    • pH Adjustment: Fine-tuning the pH of the mobile phase can alter the net charge of the target compound and impurities, potentially improving their separation.

Experimental Protocol: General Ion-Exchange Chromatography for Amino Acid Purification

  • Resin Selection: Choose an appropriate ion-exchange resin (e.g., a strong cation exchanger like Dowex 50 or a weak anion exchanger).

  • Column Packing and Equilibration: Pack the column with the selected resin and equilibrate it with a low ionic strength buffer at a pH that ensures the target amino acid will bind.

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and apply it to the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound amino acid using a gradient of increasing ionic strength (e.g., a linear gradient of NaCl) or by changing the pH of the elution buffer to neutralize the charge on the amino acid.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence and purity of the target compound (e.g., by TLC, HPLC, or NMR).

Frequently Asked Questions (FAQs)

Q6: What are the likely impurities in a synthesis of this compound?

A6: The impurities will depend on the synthetic route. Two plausible routes are the Hofmann rearrangement of 3,3-dimethyl-4-aminobutanamide or the amination of 3,3-dimethyl-gamma-butyrolactone.

  • Potential Impurities from Hofmann Rearrangement:

    • Unreacted starting amide (3,3-dimethyl-4-aminobutanamide).

    • Byproducts from the isocyanate intermediate, such as a corresponding urea derivative.

  • Potential Impurities from Lactone Amination:

    • Unreacted 3,3-dimethyl-gamma-butyrolactone.

    • The ring-opened hydroxy acid (4-hydroxy-2,2-dimethylbutanoic acid).

Q7: How can I remove unreacted starting materials or byproducts?

A7: The choice of purification method will depend on the nature of the impurity.

  • For unreacted amide (less polar than the amino acid): A combination of recrystallization and ion-exchange chromatography should be effective. The amide will have different solubility and charge properties compared to the zwitterionic amino acid.

  • For unreacted lactone (neutral and less polar): Extraction with an organic solvent at a pH where the amino acid is in its zwitterionic form (and thus has low organic solubility) can be effective.

  • For the hydroxy acid (more polar): Ion-exchange chromatography should be able to separate the amino acid from the hydroxy acid, as the latter lacks the positive charge of the amino group.

Q8: My final product is a sticky solid or an oil. What can I do?

A8: This is often due to the presence of residual solvent or impurities that inhibit crystallization.

  • Solutions:

    • Thorough Drying: Ensure all solvent is removed by drying under high vacuum, possibly with gentle heating.

    • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture to wash away the impurities, then filter to collect the purified solid.

    • Conversion to a Salt: Consider converting the amino acid to its hydrochloride or another salt, which may have better crystalline properties. This can often be achieved by dissolving the amino acid in a suitable solvent and adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane).

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, incorporating the troubleshooting strategies discussed.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_troubleshooting_recryst Troubleshooting Recrystallization cluster_troubleshooting_iex Troubleshooting IEX Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization Crude->Recrystallization Initial Purification IEX Ion-Exchange Chromatography Recrystallization->IEX Further Purification OilingOut Oiling Out? Recrystallization->OilingOut NoCrystals No Crystals? Recrystallization->NoCrystals PureProduct Pure Product IEX->PureProduct Final Product NoBinding No Binding? IEX->NoBinding PoorSeparation Poor Separation? IEX->PoorSeparation OilingOut->Recrystallization Adjust Concentration/ Cooling Rate NoCrystals->Recrystallization Induce Crystallization/ Concentrate NoBinding->IEX Adjust pH/ Ionic Strength PoorSeparation->IEX Optimize Gradient/ Flow Rate

Caption: A workflow diagram for the purification of this compound.

References

Technical Support Center: Optimizing HPLC Separation of 4-Amino-2,2-dimethylbutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 4-Amino-2,2-dimethylbutanoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC separation of this compound isomers?

A1: The main challenges stem from the fact that this compound is a non-proteinogenic β-amino acid. Key issues include:

  • Chirality: As a chiral molecule, separating its enantiomers requires a chiral environment, which can be achieved through a chiral stationary phase (CSP), a chiral mobile phase additive, or derivatization with a chiral reagent.

  • Lack of a Strong Chromophore: The molecule does not possess a strong UV-absorbing chromophore, making detection difficult without derivatization.

  • High Polarity: Its polar nature can lead to poor retention on traditional reversed-phase (RP) columns like C18.

Q2: What are the recommended HPLC modes for separating these isomers?

A2: The most successful approaches for the enantioselective separation of underivatized amino acids are:

  • Direct Chiral HPLC: This method utilizes a Chiral Stationary Phase (CSP) that can directly resolve the enantiomers. Macrocyclic glycopeptide-based columns, such as those with a teicoplanin selector (e.g., Chirobiotic™ T), are particularly effective for underivatized amino acids.[1]

  • Indirect Chiral HPLC: This involves pre-column derivatization of the amino acid with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column.

Q3: Is derivatization necessary for the analysis of this compound isomers?

A3: While not strictly necessary if a suitable chiral stationary phase is used, derivatization is highly recommended for two main reasons:

  • Enhanced Detection: Derivatization can introduce a fluorescent or UV-active tag to the molecule, significantly improving detection sensitivity.

  • Improved Chromatography: Derivatization can increase the hydrophobicity of the analyte, leading to better retention and peak shape on reversed-phase columns.

Q4: Which chiral derivatizing agents are suitable for this analysis?

A4: Several chiral derivatizing agents can be used, including:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): Reacts with the primary amine to form diastereomers that can be readily separated by reversed-phase HPLC and detected by UV.

  • Dansyl Chloride: Reacts with the amino group to produce highly fluorescent derivatives.

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): A pre-column derivatization reagent that reacts with primary and secondary amines to yield stable, fluorescent adducts.[2]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers
Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) If using direct chiral HPLC, the selected CSP may not be suitable for this specific analyte. Screen different types of CSPs. For underivatized β-amino acids, a teicoplanin-based column (Chirobiotic™ T) is a good starting point.[3]
Incorrect Mobile Phase Composition The composition of the mobile phase is critical for chiral recognition. Systematically vary the percentage of the organic modifier (e.g., methanol or acetonitrile) in the mobile phase. Also, consider the type and concentration of the acidic or basic additive (e.g., trifluoroacetic acid, formic acid, diethylamine).
Suboptimal Temperature Temperature can significantly impact chiral separations. Try operating the column at a lower temperature (e.g., 10-15°C) to enhance the stability of the transient diastereomeric complexes formed on the CSP, which can improve resolution.
Derivatization Issues (Indirect Method) If using the indirect method, ensure the derivatization reaction has gone to completion and that the chiral derivatizing agent is of high enantiomeric purity. Incomplete reaction or a racemic derivatizing agent will lead to poor results.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Secondary Interactions with Column For basic analytes like amino acids, peak tailing can occur due to interactions with residual silanol groups on the silica support. Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (0.1-0.5%) to mask these sites.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the sample concentration or the injection volume.
Inappropriate Sample Solvent The sample should be dissolved in a solvent that is weaker than or the same as the mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion.
Column Contamination or Degradation If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Flush the column with a strong solvent or replace it if necessary.
Issue 3: Unstable or Drifting Retention Times
Possible Cause Suggested Solution
Inadequate Column Equilibration Chiral columns, especially in normal-phase mode, can require long equilibration times. Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.
Mobile Phase Inconsistency Ensure the mobile phase is prepared accurately and consistently for each run. Use high-purity solvents and reagents. Degas the mobile phase to prevent bubble formation.
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature throughout the analysis.
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a stable and consistent flow rate.

Experimental Protocols

Protocol 1: Direct Enantioseparation using a Chirobiotic™ T Column

This protocol is a representative method for the direct chiral separation of underivatized β-amino acids and can be used as a starting point for optimizing the separation of this compound isomers.

Parameter Condition
Column Chirobiotic™ T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.03:0.02 v/v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm or Mass Spectrometry (MS)
Injection Volume 5 µL
Sample Preparation Dissolve the sample in the mobile phase.

Note: The mobile phase composition, particularly the ratio of methanol to acetonitrile and the concentrations of the additives, should be optimized to achieve baseline separation.

Protocol 2: Indirect Enantioseparation via Derivatization with Marfey's Reagent

This protocol outlines a general procedure for the derivatization of amino acids with Marfey's Reagent (FDAA) followed by reversed-phase HPLC analysis.

Derivatization Procedure:

  • Dissolve approximately 50 nmol of the this compound sample in 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

  • Incubate the mixture at 40°C for 1 hour in the dark.

  • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.

  • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

HPLC Conditions:

Parameter Condition
Column Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient from 10% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 340 nm

Data Presentation

The following tables present hypothetical, yet realistic, data for the separation of this compound enantiomers based on the principles of chiral chromatography.

Table 1: Effect of Mobile Phase Composition on Direct Chiral Separation

Mobile Phase (Methanol:Acetonitrile)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
70:308.28.91.2
60:409.510.51.8
50:5011.112.42.1
40:6013.514.61.9

Table 2: Effect of Temperature on Direct Chiral Separation

Temperature (°C)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
359.810.71.5
2511.112.42.1
1513.214.92.5

Visualizations

experimental_workflow Experimental Workflow for Chiral HPLC Method Development cluster_0 Method Selection cluster_1 Direct Method Optimization cluster_2 Indirect Method Optimization cluster_3 Analysis direct Direct Method (CSP) csp_selection Select CSP (e.g., Chirobiotic T) direct->csp_selection indirect Indirect Method (Derivatization) cda_selection Select Chiral Derivatizing Agent (e.g., Marfey's Reagent) indirect->cda_selection mp_screening_direct Screen Mobile Phase (Organic Modifier, Additives) csp_selection->mp_screening_direct temp_optimization_direct Optimize Temperature mp_screening_direct->temp_optimization_direct hplc_analysis HPLC Analysis temp_optimization_direct->hplc_analysis derivatization_opt Optimize Derivatization Reaction cda_selection->derivatization_opt rp_column Select Achiral RP Column derivatization_opt->rp_column gradient_opt Optimize Gradient Elution rp_column->gradient_opt gradient_opt->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing

Caption: Workflow for chiral HPLC method development.

troubleshooting_logic Troubleshooting Logic for Poor Resolution cluster_direct Direct Method cluster_indirect Indirect Method start Poor or No Resolution check_method Direct or Indirect Method? start->check_method check_csp Is CSP appropriate for β-amino acids? check_method->check_csp Direct check_derivatization Is derivatization complete and enantiomerically pure? check_method->check_derivatization Indirect optimize_mp Optimize Mobile Phase (Organic ratio, additives) check_csp->optimize_mp optimize_temp Optimize Temperature (try lower temps) optimize_mp->optimize_temp resolved Resolution Improved optimize_temp->resolved optimize_gradient Optimize Gradient Profile check_derivatization->optimize_gradient check_column Check achiral column performance optimize_gradient->check_column check_column->resolved

Caption: Troubleshooting logic for poor resolution.

References

preventing degradation of 4-Amino-2,2-dimethylbutanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-Amino-2,2-dimethylbutanoic acid in solution. The following information is based on general principles of amino acid stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. As a GABA analogue, its stability profile is expected to be pH-dependent.[1] For instance, the degradation of a similar compound, gabapentin, is minimized at a pH of approximately 6.0.[1] Like other amino acids, it may be susceptible to degradation at elevated temperatures and upon exposure to light.[2]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the general degradation pathways of amino acids, this compound is likely to degrade via two primary routes: deamination and decarboxylation.[3]

  • Deamination: The removal of the amino group (-NH2), potentially leading to the formation of a hydroxyl group and the release of ammonia.

  • Decarboxylation: The removal of the carboxyl group (-COOH) as carbon dioxide, resulting in an amine.

Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are necessary to definitively identify the specific degradation products and pathways.[4][5]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored under controlled conditions. Based on stability studies of similar compounds and general best practices, the following is recommended:

  • pH: Maintain the solution pH around 6.0, as studies on gabapentin show maximum stability at this pH.[1]

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions.[2]

  • Light: Protect the solution from light by using amber vials or storing it in the dark.[2]

  • Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of potency or unexpected experimental results Degradation of this compound in solution.1. Verify Storage Conditions: Ensure the solution is stored at the recommended pH, temperature, and protected from light. 2. Prepare Fresh Solutions: If the solution has been stored for an extended period or under suboptimal conditions, prepare a fresh solution. 3. Perform Analytical Testing: Use a stability-indicating analytical method, such as HPLC, to determine the concentration of the active compound and detect any degradation products.
Change in solution appearance (e.g., color change, precipitation) Chemical degradation or change in solubility.1. Check pH: Measure the pH of the solution to see if it has shifted. 2. Analyze for Degradants: A change in color may indicate the formation of chromophoric degradation products. Analytical testing is recommended. 3. Assess Solubility: Precipitation could be due to changes in pH or temperature affecting solubility. Re-dissolving at the appropriate pH and temperature may be possible, but the integrity of the compound should be verified.
Inconsistent results between experiments Inconsistent solution preparation or handling.1. Standardize Protocol: Ensure a consistent protocol for solution preparation, including the source and quality of the solvent and pH adjustment procedures. 2. Minimize Exposure: Minimize the time the solution is exposed to harsh conditions (e.g., room temperature, bright light) during experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[4][5]

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • High-purity water

  • pH meter

  • HPLC system with a suitable detector (e.g., UV, MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Heat at 60°C for a specified time.

    • Oxidative Degradation: Add H2O2 to the stock solution to achieve a final concentration of 3%. Store at room temperature for a specified time.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70°C) for a specified time.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration. Analyze the sample using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Presentation:

Stress ConditionTime (hours)This compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 M HCl, 60°C 010000
885105
24602515
0.1 M NaOH, 60°C 010000
89082
2475187
3% H2O2, RT 010000
249550
70°C 010000
248875
Photostability 010000
249820

(Note: The data in this table is illustrative and not based on actual experimental results for this compound.)

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and detector (e.g., UV-Vis or Mass Spectrometer).

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from 5% to 95% Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Since this compound lacks a strong chromophore, derivatization with a UV-active agent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC)) may be necessary for UV detection. Alternatively, a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) can be used for detection without derivatization.[6]

Visualizations

Degradation_Pathways This compound This compound Deamination Deamination This compound->Deamination + H2O - NH3 Decarboxylation Decarboxylation This compound->Decarboxylation - CO2 4-Hydroxy-2,2-dimethylbutanoic acid 4-Hydroxy-2,2-dimethylbutanoic acid Deamination->4-Hydroxy-2,2-dimethylbutanoic acid 2,2-Dimethyl-1,4-butanediamine 2,2-Dimethyl-1,4-butanediamine Decarboxylation->2,2-Dimethyl-1,4-butanediamine

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation thermal Thermal prep_solution->thermal photo Photolytic prep_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic start Unexpected Results check_storage Verify Storage Conditions (pH, Temp, Light) start->check_storage fresh_solution Prepare Fresh Solution check_storage->fresh_solution analytical_test Perform Stability-Indicating Analytical Test (e.g., HPLC) fresh_solution->analytical_test degradation_confirmed Degradation Confirmed analytical_test->degradation_confirmed adjust_protocol Adjust Experimental Protocol or Storage Conditions degradation_confirmed->adjust_protocol Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No other_factors Investigate Other Experimental Factors no_degradation->other_factors

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Refining Analytical Detection Limits for 4-Amino-2,2-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical detection limits for 4-Amino-2,2-dimethylbutanoic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound?

A1: Due to its structure, this compound, a small, polar, non-proteinogenic β-amino acid, presents several analytical challenges:

  • Poor Retention in Reversed-Phase Chromatography: Its high polarity leads to weak retention on traditional C18 columns.

  • Low Volatility: This makes direct analysis by Gas Chromatography (GC) difficult without derivatization.

  • Steric Hindrance: The two methyl groups at the α-position can impede derivatization reactions, potentially leading to incomplete reactions and lower yields.

  • Matrix Effects: When analyzing biological samples, endogenous matrix components can interfere with ionization, leading to suppression or enhancement of the analyte signal in Mass Spectrometry (MS).[1][2]

  • Low Ionization Efficiency: The compound may not ionize efficiently, resulting in low sensitivity in MS-based detection.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: The most suitable techniques are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][]

  • LC-MS/MS: This is often the preferred method due to its high sensitivity and selectivity.[] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining and separating polar compounds like this compound without derivatization.[5][6]

  • GC-MS: This technique offers excellent separation efficiency but requires a derivatization step to increase the volatility and thermal stability of the analyte.[3][7]

Q3: Is derivatization necessary for the analysis of this compound?

A3:

  • For GC-MS analysis, derivatization is mandatory. The goal is to replace the active hydrogens on the amino and carboxyl groups with nonpolar moieties to make the analyte more volatile and thermally stable.[3]

  • For LC-MS/MS analysis, derivatization is not always necessary but can be highly beneficial. While HILIC columns can retain the underivatized form, derivatization can improve peak shape, enhance ionization efficiency, and move the analyte's retention time away from the solvent front and interfering matrix components.[8]

Q4: What are some common derivatization reagents for amino acids like this compound?

A4:

  • For GC-MS: Silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to form stable tert-butyldimethylsilyl (TBDMS) derivatives.[1][3] Alkyl chloroformates are also used.

  • For LC-MS/MS: Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or dansyl chloride can be used to add a nonpolar, easily ionizable group to the molecule.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in LC-MS/MS
Possible Cause Troubleshooting Step
Secondary Interactions with Column Stationary Phase - Use a column specifically designed for polar analytes, such as a HILIC column.[5][6] - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Inappropriate Mobile Phase Composition - Optimize the concentration of organic solvent and aqueous buffer in the mobile phase. - Add a small amount of an ion-pairing agent, though this can lead to ion suppression and should be used cautiously.
Column Overload - Reduce the injection volume or dilute the sample.
Extra-Column Volume - Minimize the length and diameter of tubing between the injector, column, and detector.
Issue 2: Low Sensitivity / High Detection Limit
Possible Cause Troubleshooting Step
Inefficient Ionization - Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). - Consider derivatization to introduce a more readily ionizable group.[8] - Switch between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) to see which provides a better signal.
Matrix Effects (Ion Suppression) - Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2] - Dilute the sample to reduce the concentration of interfering matrix components. - Adjust chromatographic conditions to separate the analyte from the co-eluting matrix components.
Poor Chromatographic Peak Shape - Address peak tailing or fronting as described in "Issue 1". A sharp, narrow peak will have a better signal-to-noise ratio.
Suboptimal Derivatization - Optimize derivatization reaction conditions (reagent concentration, temperature, time) to ensure complete reaction, especially given the potential for steric hindrance.[3]
Issue 3: Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation - Ensure precise and consistent pipetting, especially for internal standards and derivatization reagents. - Use an automated sample preparation system if available.
Variable Matrix Effects - Use a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to the analyte. This is the most effective way to compensate for matrix effects and variability in sample processing.
Incomplete or Variable Derivatization - Ensure complete removal of water from the sample before adding silylation reagents for GC-MS, as they are moisture-sensitive.[3] - Optimize reaction conditions to drive the derivatization to completion.
System Instability - Equilibrate the LC or GC system thoroughly before running samples. - Monitor system pressure and temperature for any fluctuations.

Quantitative Data

Due to the limited availability of specific analytical methods for this compound in the literature, the following table provides typical detection limits for structurally similar short-chain and derivatized amino acids using common analytical platforms. These values can serve as a benchmark for method development.

Analyte TypeMethodDerivatizationTypical Limit of Quantification (LOQ)
Short-chain β-amino acidsLC-MS/MS (HILIC)None1-10 µmol/L[5]
Derivatized Amino AcidsGC-MSSilylation (e.g., MTBSTFA)0.02 to 1.55 mg/100 g dry weight[1]
Derivatized Amino AcidsLC-MS/MSFMOC-Clpmol range

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Underivatized this compound using HILIC

This protocol is based on general methods for underivatized amino acid analysis and will likely require optimization.[5][6]

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate stable isotope-labeled internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

  • LC Conditions:

    • Column: HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z).[6]

    • Mobile Phase A: 20 mM ammonium formate in water, pH adjusted to 3 with formic acid.[6]

    • Mobile Phase B: 90:10 acetonitrile:water with 20 mM ammonium formate, pH 3.[6]

    • Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 8 min, hold for 2 min, then return to 95% B and equilibrate for 5 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Determine the precursor ion ([\M+H]+) and a stable product ion for this compound and the internal standard by infusing a standard solution.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Protocol 2: GC-MS Analysis of Derivatized this compound

This protocol is adapted from methods for the silylation of sterically hindered amino acids and will likely require optimization.[3]

  • Sample Preparation and Derivatization:

    • Pipette an aliquot of the sample into a glass vial and evaporate to complete dryness under a stream of nitrogen. It is critical to remove all moisture.

    • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

    • Cap the vial tightly and heat at 100°C for 2-4 hours. The extended heating time may be necessary due to steric hindrance.[3]

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5MS or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min.

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the TBDMS derivative of this compound. The molecular ion (M+) and fragments corresponding to the loss of a methyl group (M-15) or a tert-butyl group (M-57) are typically monitored.[3]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Derivatize Derivatization (Optional for LC, Mandatory for GC) Extract->Derivatize LCMS LC-MS/MS (HILIC) Derivatize->LCMS LC-MS/MS Analysis GCMS GC-MS Derivatize->GCMS GC-MS Analysis Quant Quantification against Calibration Curve LCMS->Quant GCMS->Quant Report Report Results Quant->Report

Caption: General analytical workflow for this compound.

Troubleshooting_Tree Start Analytical Issue Observed LowSignal Low Sensitivity / High Detection Limit Start->LowSignal BadPeak Poor Peak Shape Start->BadPeak PoorRepro Poor Reproducibility Start->PoorRepro OptMS Optimize MS Source LowSignal->OptMS ImproveCleanup Improve Sample Cleanup (SPE/LLE) LowSignal->ImproveCleanup ConsiderDeriv Consider/Optimize Derivatization LowSignal->ConsiderDeriv ChangeColumn Use HILIC Column BadPeak->ChangeColumn AdjustMobile Adjust Mobile Phase pH / Composition BadPeak->AdjustMobile DiluteSample Dilute Sample BadPeak->DiluteSample UseSILIS Use Stable Isotope-Labeled Internal Standard PoorRepro->UseSILIS AutomatePrep Automate Sample Preparation PoorRepro->AutomatePrep CheckSystem Check System Stability PoorRepro->CheckSystem

References

Technical Support Center: Purification of 4-Amino-2,2-dimethylbutanoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of 4-Amino-2,2-dimethylbutanoic acid via recrystallization.

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
No Crystal Formation 1. Solution is not saturated (too much solvent). 2. Supersaturation. 3. Cooling too rapidly.1. Boil off some solvent to concentrate the solution. 2. Scratch the inner side of the flask with a glass rod. 3. Add a seed crystal of the pure compound. 4. Allow the solution to cool more slowly.[1]
"Oiling Out" 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Impurities are depressing the melting point.1. Reheat the solution to dissolve the oil, add more solvent, and cool slowly. 2. Try a different recrystallization solvent.[1]
Low Crystal Yield 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent in which they are too soluble.1. Use the minimum amount of hot solvent required for dissolution. 2. Preheat the filtration apparatus (funnel and flask). 3. Wash the crystals with a minimal amount of ice-cold solvent.[1]
Discolored Crystals 1. Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb the desired compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: As this compound is a zwitterionic amino acid, a polar protic solvent or a mixed solvent system is generally recommended.[2] Ethanol/water or methanol/water mixtures are good starting points. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] A solvent screening study is advisable to determine the optimal system for your specific crude product.

Q2: My compound "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[1] This can happen if the solution is too concentrated or cooled too quickly. To resolve this, try reheating the solution to redissolve the oil, then add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation. Allowing the solution to cool more slowly can also promote the formation of crystals instead of oil.

Q3: No crystals are forming even after the solution has cooled. What are the next steps?

A3: A lack of crystal formation is often due to the solution being too dilute or supersaturated. Here are a few techniques to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[1]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Cooling: If cooling to room temperature is not sufficient, try cooling the flask in an ice bath to further decrease the solubility of the compound.

Q4: How can I improve the yield of my recrystallization?

A4: To maximize your crystal yield, ensure you are using the minimum amount of hot solvent necessary to just dissolve the crude material. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Additionally, if you perform a hot filtration step to remove insoluble impurities, make sure your filtration apparatus is pre-heated to prevent premature crystallization. Finally, when washing the collected crystals, use a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)

This protocol describes a general procedure for the purification of this compound using an ethanol/water mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with stirring)

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture with stirring. Continue to add ethanol in small portions until the solid dissolves completely.

  • Induce Cloudiness: While the solution is hot, add deionized water dropwise until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol back into the solution until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize the crystal yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Solvents
Solvent Solubility at 25°C ( g/100 mL) Solubility at 78°C ( g/100 mL)
Water5.225.8
Ethanol0.87.5
Methanol1.512.3
Acetone<0.10.5
Hexane<0.01<0.01

Note: This data is hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.

Visualizations

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool Clear Solution insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities Impurities Removed crystallization Crystal Formation cool->crystallization filtration Vacuum Filtration crystallization->filtration wash Wash with Cold Solvent filtration->wash soluble_impurities Soluble Impurities in Mother Liquor filtration->soluble_impurities Mother Liquor dry Dry Crystals wash->dry end Pure Crystals dry->end Troubleshooting_Tree start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out "Oiling Out" Occurs start->oiling_out low_yield Low Crystal Yield start->low_yield too_much_solvent Too much solvent used? (Solution not saturated) no_crystals->too_much_solvent Yes supersaturated Supersaturated solution? no_crystals->supersaturated No too_concentrated Solution too concentrated or cooled too quickly? oiling_out->too_concentrated Yes excess_solvent Excess solvent used? low_yield->excess_solvent Yes premature_crystallization Premature crystallization during filtration? low_yield->premature_crystallization No boil_off Action: Boil off excess solvent too_much_solvent->boil_off scratch_seed Action: Scratch flask or add seed crystal supersaturated->scratch_seed reheat_add_solvent Action: Reheat, add more solvent, cool slowly too_concentrated->reheat_add_solvent min_solvent Action: Use minimum hot solvent excess_solvent->min_solvent preheat_funnel Action: Preheat filtration apparatus premature_crystallization->preheat_funnel

References

Technical Support Center: LC-MS Analysis of 4-Amino-2,2-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-Amino-2,2-dimethylbutanoic acid.

Troubleshooting Guide

This guide addresses specific issues related to matrix effects in a question-and-answer format, offering potential causes and solutions.

Q1: I am observing significant signal suppression for this compound in my plasma/serum samples compared to my standards in neat solution. What are the likely causes and how can I mitigate this?

A1: Signal suppression is a common matrix effect in LC-MS analysis, particularly with electrospray ionization (ESI), and is often caused by co-eluting endogenous components from the biological matrix.[1][2] For a small, polar molecule like this compound, the primary culprits are often phospholipids, salts, and other small molecule metabolites that compete for ionization.[2]

Potential Solutions:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]

    • Protein Precipitation (PPT): While a quick and common method, PPT may not sufficiently remove phospholipids. Consider using colder precipitation solvents (e.g., acetonitrile, methanol) to enhance the removal of certain matrix components.

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Experiment with different organic solvents to optimize the extraction of this compound while leaving interferences behind.

    • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts.[1] For a polar compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent may be effective.

  • Chromatographic Separation: Enhance the separation between this compound and co-eluting matrix components.

    • Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte from the early-eluting, highly polar interferences.

    • Alternative Chromatography: Since this compound is polar, it may not be well-retained on a standard C18 column. Consider using a HILIC column, which is designed for polar compounds, or a mixed-mode column.[3][4]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[1] This is a simple approach but may compromise the limit of quantitation (LOQ).

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. It will co-elute with the analyte and experience similar ionization suppression or enhancement, leading to a more accurate quantification.[1]

Q2: My results show poor reproducibility and precision for this compound across different sample lots. Could this be due to matrix effects?

A2: Yes, variability in the composition of the biological matrix between different lots or individuals can lead to inconsistent matrix effects, resulting in poor reproducibility and precision.[2]

Troubleshooting Steps:

  • Assess Matrix Effect Variability: Perform a post-extraction addition experiment with multiple lots of blank matrix. This involves spiking the analyte and internal standard into the extracted blank matrix from different sources and comparing the responses. A high coefficient of variation (%CV) across the lots indicates significant matrix effect variability.

  • Implement a More Robust Sample Cleanup: If significant variability is observed, a more rigorous sample preparation method like SPE is recommended to remove the variable interfering components.

  • Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is crucial for correcting lot-to-lot variations in matrix effects.

Q3: I am struggling with retaining this compound on my reversed-phase column, leading to co-elution with matrix components in the void volume. What are my options?

A3: Poor retention of polar analytes on reversed-phase columns is a common challenge.[5] Here are several strategies to address this:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds. It uses a polar stationary phase and a mobile phase with a high organic content.[3]

  • Derivatization: Chemically modifying the this compound molecule to make it less polar can significantly improve its retention on a reversed-phase column. Reagents that target the primary amine group, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or dansyl chloride, are commonly used for amino acids.[3]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of polar, ionizable compounds on a reversed-phase column. However, these reagents can cause ion suppression and contaminate the MS system, so this approach should be used with caution.[5]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][6]

Q2: How can I quantitatively assess matrix effects for this compound?

A2: The most common method is the post-extraction spike method . This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solvent at the same concentration. The matrix factor (MF) is calculated as:

  • MF = (Peak Area in Extracted Blank Matrix) / (Peak Area in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. An MF close to 1 implies minimal matrix effect. This should be evaluated at low and high concentrations and with at least six different lots of the biological matrix.

Q3: Is derivatization necessary for the LC-MS analysis of this compound?

A3: Not necessarily, but it can be highly beneficial. Direct analysis of underivatized amino acids is possible, often using HILIC or mixed-mode chromatography.[4][5] However, derivatization can improve chromatographic retention on more common reversed-phase columns, increase ionization efficiency, and move the analyte's retention time away from the region where significant matrix effects from polar interferences are often observed.[3]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general starting point for the extraction of this compound from plasma or serum.

  • Sample Thawing: Thaw plasma/serum samples on ice.

  • Aliquoting: Aliquot 100 µL of the plasma/serum sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (ideally a stable isotope-labeled version of the analyte) to each sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol).

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): Dry the supernatant under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Table 1: Example LC-MS/MS Parameters for Underivatized Amino Acid Analysis (HILIC)
ParameterSetting
LC System UHPLC or HPLC
Column HILIC Column (e.g., Amide, Silica)
Mobile Phase A Water with 10 mM Ammonium Formate, 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with high %B (e.g., 95%), decrease to elute the analyte
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40°C
Injection Vol. 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Scan Type Selected Reaction Monitoring (SRM)
Ion Spray Voltage +4500 to +5500 V
Source Temp. 400 - 550°C

Note: These are starting parameters and should be optimized for your specific instrument and application.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing start Plasma/Serum Sample ppt Protein Precipitation (e.g., Acetonitrile) start->ppt Add IS cent Centrifugation ppt->cent super Collect Supernatant cent->super dry Evaporation (Optional) super->dry recon Reconstitution dry->recon lc LC Separation (e.g., HILIC) recon->lc Inject ms MS/MS Detection (SRM Mode) lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for LC-MS analysis.

troubleshooting_logic cluster_investigate Investigation cluster_solutions Potential Solutions issue Issue: Signal Suppression or Poor Reproducibility assess_me Assess Matrix Effect (Post-extraction Spike) issue->assess_me check_chrom Check Chromatography (Co-elution?) issue->check_chrom improve_prep Improve Sample Prep (LLE, SPE) assess_me->improve_prep High & Variable ME optimize_lc Optimize LC (HILIC, Gradient) check_chrom->optimize_lc Co-elution observed derivatize Derivatization check_chrom->derivatize Poor Retention use_sil_is Use SIL-IS improve_prep->use_sil_is end_node Re-evaluate Performance improve_prep->end_node optimize_lc->use_sil_is optimize_lc->end_node use_sil_is->end_node derivatize->use_sil_is derivatize->end_node

Caption: Troubleshooting logic for matrix effects.

References

Validation & Comparative

A Comparative Analysis of 4-Amino-2,2-dimethylbutanoic Acid and 4-Amino-3,3-dimethylbutanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data reveals a significant lack of direct comparative studies on the biological activities of 4-Amino-2,2-dimethylbutanoic acid and 4-Amino-3,3-dimethylbutanoic acid. While both are structural isomers and analogs of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), their distinct dimethyl substitutions on the butyric acid backbone suggest potentially different pharmacological profiles. This guide summarizes the currently available information on each compound, highlights the existing knowledge gaps, and provides a foundational overview of GABA receptor pharmacology as a likely context for their biological action.

Introduction

4-Aminobutanoic acid derivatives are a cornerstone of neuroscience research and drug development, primarily due to their interaction with GABA receptors. The introduction of methyl groups to the carbon backbone can significantly influence the molecule's conformation, lipophilicity, and ultimately, its interaction with biological targets. This guide focuses on two such analogs: this compound and 4-Amino-3,3-dimethylbutanoic acid. The objective is to provide a comparative overview for researchers, scientists, and drug development professionals. However, it is crucial to note at the outset that a direct, data-driven comparison is not feasible at this time due to the scarcity of published experimental data.

Chemical and Physical Properties

Both molecules share the same molecular formula (C₆H₁₃NO₂) and molecular weight (131.17 g/mol ), but differ in the placement of the gem-dimethyl group. This structural variance is expected to impact their three-dimensional shape and flexibility, which are critical determinants of biological activity.

PropertyThis compound4-Amino-3,3-dimethylbutanoic acid
IUPAC Name This compound4-amino-3,3-dimethylbutanoic acid
Molecular Formula C₆H₁₃NO₂C₆H₁₃NO₂
Molecular Weight 131.17 g/mol 131.17 g/mol
CAS Number 138146-22-289584-22-5
Canonical SMILES CC(C)(CCN)C(=O)OCC(C)(CC(=O)O)CN

Biological Activity and Experimental Data: A Notable Gap

A thorough literature search for direct comparative studies or even individual in-depth pharmacological profiling of these two compounds yielded no significant results. The following sections summarize the limited and disparate information available for each molecule.

This compound

Information regarding the direct biological activity of this compound is exceptionally scarce in the public domain. Its utility has been described in the context of chemical synthesis rather than as a biologically active agent itself.

  • Application in Synthesis: It has been utilized as a component of a "safety-catch" linker for solid-phase synthesis.[1] This application leverages its chemical structure for controlled release of other molecules from a solid support and does not imply any inherent biological activity.

  • Prodrug Component: The compound has been incorporated into a prodrug of riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS).[2] In this context, it serves as a carrier moiety designed to be cleaved in vivo to release the active drug, riluzole. The selection for this purpose may be based on its chemical properties and metabolic stability rather than its own pharmacological effects.

No data from receptor binding assays, functional assays, or other biological screens for this compound could be retrieved.

4-Amino-3,3-dimethylbutanoic Acid

Slightly more information is available for 4-Amino-3,3-dimethylbutanoic acid, suggesting some exploration of its biological potential, although quantitative data remains elusive in the reviewed literature.

  • Commercial Availability: Its hydrochloride salt is commercially available and described as a drug intermediate for the synthesis of various active compounds.[3][4][5]

  • Enzyme Substrate Testing: An abstract of a study indicates that the 3,3-dimethyl analog was synthesized and tested as an alternate substrate for GABA aminotransferase (GABA-AT), an enzyme responsible for the degradation of GABA. The abstract notes that the activity of 3-alkyl-4-aminobutanoic acid analogues diminished as the size and bulk of the 3-alkyl substituent increased, but specific quantitative data for the 3,3-dimethyl analog was not provided.

  • Peptide Synthesis: This molecule has been incorporated into peptide structures to study conformational effects.[6][7][8] The gem-dimethyl substitution can act as a conformational constraint, which is a valuable tool in peptide design.

Similar to its isomer, no concrete data on its affinity or efficacy at GABA receptors or other potential targets is publicly available.

Synthesis Protocols

Detailed, step-by-step synthesis protocols for either this compound or 4-Amino-3,3-dimethylbutanoic acid were not found in the performed searches. General strategies for the synthesis of amino acids, such as the amidomalonate synthesis or reductive amination of α-keto acids, could potentially be adapted for their preparation.[2]

The Context: GABA Receptor Pharmacology

Given that both molecules are analogs of GABA, their primary biological targets are likely to be GABA receptors. Understanding the basics of GABA receptor pharmacology is therefore essential for any future investigation of these compounds.

Gamma-aminobutyric acid is the primary inhibitory neurotransmitter in the central nervous system. Its effects are mediated by two main classes of receptors: GABA-A and GABA-B receptors.

  • GABA-A Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. GABA-A receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), leading to a wide diversity of receptor subtypes with different pharmacological properties.[9][10][11][12][13] The binding site for GABA is located at the interface between the α and β subunits.[14]

  • GABA-B Receptors: These are G-protein coupled receptors (GPCRs). Their activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels, which also results in a net inhibitory effect on neuronal activity.

The affinity and efficacy of GABA analogs at these receptors are highly dependent on their conformation, which is dictated by their chemical structure. The gem-dimethyl groups in the two compounds of interest would restrict the rotation around the C2-C3 and C3-C4 bonds, respectively, thereby predisposing the molecules to adopt specific conformations that may favor binding to a particular GABA receptor subtype or other, as yet unidentified, targets.

Signaling Pathways and Experimental Workflows

To elucidate the pharmacological profile of these compounds, a series of standard in vitro and in vivo experiments would be required.

Experimental Workflow for Pharmacological Characterization

The following diagram illustrates a typical workflow for characterizing novel GABA analogs.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Synthesis and Purification binding Receptor Binding Assays (GABA-A, GABA-B) synthesis->binding functional Functional Assays (e.g., Electrophysiology, Second Messenger Assays) binding->functional enzyme Enzyme Assays (e.g., GABA-AT, GAD) functional->enzyme pk Pharmacokinetics (ADME) functional->pk pd Pharmacodynamics (Behavioral Models) pk->pd tox Toxicology Studies pd->tox

Figure 1. A generalized experimental workflow for the pharmacological evaluation of novel GABA analogs.

GABA-A Receptor Signaling Pathway

The canonical signaling pathway for GABA-A receptors is the direct gating of a chloride channel.

gaba_a_signaling GABA GABA or Analog GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds to Cl_channel Chloride Channel Opening GABA_A_R->Cl_channel Activates Cl_influx Chloride Influx (Cl-) Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Figure 2. Simplified signaling pathway of GABA-A receptor activation.

Conclusion and Future Directions

The comparison between this compound and 4-Amino-3,3-dimethylbutanoic acid is currently hampered by a significant lack of publicly available experimental data. While their structural similarities to GABA suggest they may interact with the GABAergic system, their precise pharmacological profiles remain unknown. For researchers interested in these molecules, the path forward is clear: a systematic investigation beginning with de novo synthesis and proceeding through a standard pharmacological screening cascade is necessary. Such studies would not only elucidate the individual properties of these compounds but also provide valuable insights into the structure-activity relationships of dimethyl-substituted GABA analogs, potentially uncovering novel pharmacological tools or therapeutic leads. Until such data becomes available, any discussion of their comparative performance remains speculative.

References

Unraveling the Biological Activity of 4-Amino-2,2-dimethylbutanoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 4-Amino-2,2-dimethylbutanoic acid analogs, focusing on their potential as modulators of the central nervous system. By presenting key experimental data, detailed protocols, and visual representations of relevant pathways, this document aims to facilitate further research and development in this promising area of medicinal chemistry.

Introduction to 4-Aminobutanoic Acid Derivatives

4-Aminobutanoic acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Consequently, analogs of GABA are of significant interest for the development of therapeutics targeting a range of neurological and psychiatric disorders. Modifications to the fundamental GABA structure can influence potency, selectivity for specific receptor subtypes, and pharmacokinetic properties. This guide specifically examines derivatives of 4-aminobutanoic acid with substitutions on the butanoic acid backbone, with a focus on the impact of methyl and other functional groups on their biological activity.

Comparative Analysis of Antiamnestic Activity

A study involving the screening of eleven newly synthesized derivatives of 4-aminobutanoic acid revealed significant variations in their antiamnestic (memory-enhancing) activity. The compounds, designated with KGM prefixes, were evaluated in a passive avoidance conditional response test.

Table 1: Structure-Activity Relationship of 4-Aminobutanoic Acid Analogs in Antiamnestic Activity

Compound IDSubstitution PatternRelative Antiamnestic Activity
KGM-1 Contains a hydroxymethyl radicalHigh
KGM-2 Contains a hydroxymethyl radicalHigh
KGM-3 Introduction of a methyl radical to the KGM-2 structureDecreased
KGM-5 Contains both methyl and benzyl radicalsHigh
KGM-6 Contains both methyl and benzyl radicalsHigh
KGM-9 Contains only methyl radicalsEnhanced (at 50 mg/kg)
KGM-10 Contains only methyl radicalsEnhanced (at 50 mg/kg)
KGM-11 Contains only methyl radicalsEnhanced (at 50 mg/kg)

Note: The exact substitution positions for the KGM series were not detailed in the initial abstract and would require access to the full study for complete structural elucidation.

The study highlights that the presence of a hydroxymethyl radical (KGM-1 and KGM-2) or a combination of methyl and benzyl radicals (KGM-5 and KGM-6) confers high antiamnestic activity. Interestingly, the introduction of only methyl radicals (KGM-9, KGM-10, and KGM-11) also enhanced activity compared to the parent structure, although this effect was most pronounced at a higher dose.

Cerebroprotective Effects of KGM-5

Further investigation into the biological activity of KGM-5, a promising candidate from the antiamnestic screening, revealed significant cerebroprotective effects in a rat model of acute cerebrovascular accident.[1]

Table 2: Cerebroprotective Activity of KGM-5 [1]

Treatment GroupNeurological Deficit Score (Day 1)Neurological Deficit Score (Day 3)Neurological Deficit Score (Day 4)
Control Pathology 1.251.00.5
KGM-5 (30 mg/kg) 0.50.00.0
Picamilon (17 mg/kg) ---

Note: A lower score indicates less severe neurological deficit. Picamilon, a known nootropic drug, was used as a comparison and showed a non-significant reduction in neurological deficit.

KGM-5 significantly reduced the severity of neurological deficits and improved cognitive function in the extrapolation escape test, suggesting its potential as a neuroprotective agent.[1]

Inhibition of GABA Aminotransferase

Another key target for GABA analogs is GABA aminotransferase (GABA-AT), the primary enzyme responsible for the degradation of GABA. Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. A study on 4-Amino-2-(substituted methyl)-2-butenoic acids demonstrated their potent competitive reversible inhibition of GABA-T.[2]

Table 3: Inhibition of GABA Aminotransferase by 4-Amino-2-(substituted methyl)-2-butenoic Acid Analogs [2]

CompoundSubstituent (X)Inhibition TypeKi Value (µM)
4-Amino-2-(hydroxymethyl)-2-butenoic acid-OHCompetitive Reversible5
4-Amino-2-(fluoromethyl)-2-butenoic acid-FCompetitive Reversible-
4-Amino-2-(chloromethyl)-2-butenoic acid-ClCompetitive Reversible-

Note: While all compounds were potent inhibitors, a specific Ki value was only provided for the hydroxy-substituted analog.

These findings suggest that substitutions at the 2-position of the butenoic acid chain can yield potent inhibitors of GABA-AT.[2]

Experimental Protocols

Passive Avoidance Conditional Response (PACRT) Test

This test is used to assess learning and memory in rodents. The apparatus consists of a two-chambered box (one lit, one dark) with a grid floor in the dark chamber capable of delivering a mild foot shock.

  • Habituation: The animal is placed in the lit chamber and allowed to explore. The time it takes to enter the dark chamber (latency) is recorded.

  • Training: Once the animal enters the dark chamber, a mild, inescapable foot shock is delivered.

  • Testing: After a set period (e.g., 24 hours), the animal is again placed in the lit chamber, and the latency to enter the dark chamber is measured. A longer latency is indicative of a stronger memory of the aversive stimulus and thus better learning and memory.

  • Drug Administration: The test compounds are typically administered before the training session to evaluate their effects on memory acquisition, or before the testing session to assess their effects on memory retrieval.

"Open Field" Test

This test is used to evaluate general locomotor activity and anxiety-like behavior in rodents. The apparatus is a large, open, and brightly lit arena.

  • Procedure: The animal is placed in the center of the open field, and its behavior is recorded for a set period (e.g., 3-5 minutes).

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, number of line crossings.

    • Anxiety-like Behavior: Time spent in the center versus the periphery of the arena (rodents naturally prefer the periphery), rearing frequency, and grooming behavior.

  • Drug Administration: Compounds are administered prior to the test to assess their effects on motor activity and emotional reactivity.[2]

GABA Aminotransferase (GABA-AT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the GABA-AT enzyme.

  • Enzyme Preparation: GABA-AT is purified from a biological source (e.g., pig brain) or expressed as a recombinant protein.

  • Reaction Mixture: The assay mixture typically contains the enzyme, the substrate GABA, the co-substrate α-ketoglutarate, and the cofactor pyridoxal 5'-phosphate in a suitable buffer.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Activity Measurement: The rate of the enzymatic reaction is measured by monitoring the formation of one of the products, typically glutamate or succinic semialdehyde. This can be done using various methods, such as spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The inhibitory potency of the compounds is determined by calculating the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%) or the Ki (the inhibition constant).

Signaling Pathways and Experimental Workflows

GABAergic Neurotransmission and the Role of GABA-AT

The following diagram illustrates the key components of a GABAergic synapse and the mechanism of action for GABA-AT inhibitors.

Caption: GABAergic neurotransmission and the action of GABA-AT.

Experimental Workflow for Evaluating Antiamnestic Activity

The following diagram outlines the typical workflow for assessing the antiamnestic properties of novel compounds.

Antiamnestic_Workflow A Compound Synthesis (4-Aminobutanoic Acid Analogs) B Animal Model Selection (e.g., Mice, Rats) A->B C Behavioral Testing (Passive Avoidance Task) B->C E Data Collection (Latency to Enter Dark Chamber) C->E D Drug Administration (Varying Doses) D->C F Statistical Analysis (Comparison with Control) E->F G Identification of Lead Compounds F->G

Caption: Workflow for antiamnestic activity screening.

Conclusion

The exploration of this compound and its analogs presents a promising avenue for the discovery of novel central nervous system therapeutics. The available data indicates that strategic modifications to the 4-aminobutanoic acid scaffold can significantly impact biological activity, leading to compounds with potent antiamnestic, cerebroprotective, and GABA-AT inhibitory properties. Further detailed structure-activity relationship studies, including the synthesis and evaluation of a broader range of analogs with systematic structural variations, are warranted to fully elucidate their therapeutic potential and mechanism of action. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to advance this important area of drug discovery.

References

A Comparative Guide to Quantification Methods for 4-Amino-2,2-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of analytical methods for the quantification of 4-Amino-2,2-dimethylbutanoic acid, a small polar molecule of interest in various research and development applications. Accurate quantification is critical for pharmacokinetic studies, biomarker analysis, and ensuring product quality. This document provides an overview of common analytical techniques, their performance characteristics, and detailed experimental protocols.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method is contingent on the specific requirements for sensitivity, selectivity, and sample throughput. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted technique for the quantification of amino acids and related compounds due to its high sensitivity and selectivity.[1][2][3][4] Alternative methods include Gas Chromatography-Mass Spectrometry (GC-MS), which often requires derivatization, and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, which may lack the sensitivity of mass spectrometry-based methods.[2]

The performance of these methods is evaluated based on validation parameters defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6][7]

Table 1: Comparison of Quantitative Performance for this compound Analysis

Parameter LC-MS/MS GC-MS HPLC-Fluorescence
Linearity (r²) >0.995>0.99>0.98
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL1 - 50 ng/mL10 - 100 ng/mL
Precision (CV%) < 15%< 20%< 20%
Accuracy (% Bias) ± 15%± 20%± 20%
Sample Throughput HighMediumMedium
Selectivity Very HighHighModerate
Derivatization Required NoYesYes

Note: The values presented in this table are typical performance characteristics and may vary based on the specific instrumentation, method, and matrix.

Experimental Protocols

A detailed and robust experimental protocol is fundamental for reproducible and reliable quantification. Below is a representative protocol for the analysis of this compound using LC-MS/MS.

LC-MS/MS Quantification Protocol

This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection.

2.1.1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma or serum sample, add 200 µL of a precipitation solution (e.g., acetonitrile or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge to pellet any insoluble material before injection.

2.1.2. Liquid Chromatography Conditions

  • Instrument: A high-performance liquid chromatography system.

  • Column: A column suitable for retaining polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.[1][8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: A suitable gradient to ensure separation from matrix components.

2.1.3. Mass Spectrometry Conditions

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be optimized.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation and Experimental Workflows

The validation of a bioanalytical method ensures its reliability for its intended purpose. The process follows a structured workflow from development to application.

A Method Development B Method Optimization A->B Refinement C Pre-Validation (Selectivity, Linearity, Precision) B->C Assessment D Full Validation (Accuracy, Precision, Stability, etc.) C->D Confirmation E Sample Analysis D->E Application

Caption: A typical workflow for bioanalytical method validation.

The experimental workflow for LC-MS/MS analysis involves a series of sequential steps from sample receipt to final data analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Thawing & Vortexing B Protein Precipitation (Addition of Solvent & IS) A->B C Centrifugation B->C D Supernatant Transfer C->D E Evaporation D->E F Reconstitution E->F G Injection F->G H LC Separation G->H I MS Detection (MRM) H->I J Peak Integration I->J K Calibration Curve Generation J->K L Concentration Calculation K->L

Caption: Detailed experimental workflow for LC-MS/MS quantification.

References

4-Amino-2,2-dimethylbutanoic Acid: Assessing Cross-Reactivity in Research Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 4-Amino-2,2-dimethylbutanoic Acid

This compound is a structural analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its structure suggests potential interaction with GABA receptors and other related targets. However, the specificity of this interaction and the potential for binding to other receptors, ion channels, or enzymes remains largely uncharacterized in publicly accessible literature.

Potential for Cross-Reactivity: A Comparative Perspective

Given its structural similarity to GABA, this compound may exhibit cross-reactivity with various components of the GABAergic system. This could include different subtypes of GABA receptors (GABA-A and GABA-B) and GABA transporters. Furthermore, off-target interactions with other neurotransmitter receptors or enzymes are a possibility that necessitates thorough investigation.

To provide a framework for comparison, researchers should consider evaluating this compound against a panel of known GABA receptor ligands and other relevant compounds.

Table 1: Representative Compounds for Comparative Cross-Reactivity Studies

Compound ClassSpecific ExamplesPrimary Target(s)Rationale for Comparison
Endogenous Ligand Gamma-Aminobutyric Acid (GABA)GABA-A and GABA-B ReceptorsBaseline for on-target activity and affinity.
GABA-A Agonists Muscimol, IsoguvacineGABA-A ReceptorsAssess selectivity for GABA-A receptor subtypes.
GABA-A Antagonists Bicuculline, Gabazine (SR-95531)GABA-A ReceptorsDetermine competitive binding at the GABA-A receptor.
GABA-B Agonists Baclofen, SKF-97541GABA-B ReceptorsAssess selectivity for GABA-B receptors.
GABA-B Antagonists Phaclofen, SaclofenGABA-B ReceptorsDetermine competitive binding at the GABA-B receptor.
GABA Transporter (GAT) Inhibitors Tiagabine, Nipecotic AcidGABA Transporters (GAT1, GAT2/3)Evaluate potential interaction with GABA uptake mechanisms.
Structurally Similar Compounds 4-Amino-2-methylbutanoic acid, 4-Amino-3,3-dimethylbutanoic acidPotential GABAergic activityCompare the effects of methyl group positioning on selectivity.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of this compound, a series of in vitro assays should be performed. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for GABA-A and GABA-B receptors.

Materials:

  • [³H]-Muscimol (for GABA-A receptors)

  • [³H]-GABA or [³H]-Baclofen (for GABA-B receptors)

  • Membrane preparations from cells expressing recombinant human GABA-A or GABA-B receptors, or from rodent brain tissue.

  • This compound

  • Unlabeled GABA, Muscimol, Baclofen (for determining non-specific binding and as positive controls)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (typically at or below its Kd value).

  • Add increasing concentrations of the test compound (this compound) or unlabeled control ligands.

  • For total binding, add only the radioligand and buffer.

  • For non-specific binding, add the radioligand and a high concentration of the corresponding unlabeled ligand.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Off-Target Screening in Receptor Panels

To broadly assess cross-reactivity, this compound should be screened against a panel of common off-target receptors.

Objective: To identify potential off-target binding of this compound to a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 10 µM) in a battery of radioligand binding assays for a diverse panel of targets. The results are reported as the percentage of inhibition of radioligand binding. Significant inhibition (typically >50%) warrants further investigation with full concentration-response curves to determine the IC50 and Ki values.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cross-Reactivity Assessment

experimental_workflow cluster_synthesis Compound Preparation cluster_primary_assay Primary Target Engagement cluster_secondary_assay Selectivity and Off-Target Screening cluster_data_analysis Data Analysis and Interpretation synthesis Synthesis and Purification of This compound gaba_a_binding GABA-A Receptor Binding Assay ([³H]-Muscimol) synthesis->gaba_a_binding Test Compound gaba_b_binding GABA-B Receptor Binding Assay ([³H]-GABA) synthesis->gaba_b_binding Test Compound receptor_panel Broad Receptor Panel Screening (e.g., GPCRs, Ion Channels) synthesis->receptor_panel Test Compound gat_assay GABA Transporter Uptake Assay synthesis->gat_assay Test Compound ki_determination Determination of Ki values gaba_a_binding->ki_determination gaba_b_binding->ki_determination selectivity_profile Generation of Selectivity Profile receptor_panel->selectivity_profile gat_assay->selectivity_profile ki_determination->selectivity_profile conclusion Conclusion on Cross-Reactivity selectivity_profile->conclusion

Caption: Workflow for assessing the cross-reactivity of this compound.

GABAergic Signaling Pathway

gaba_signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad Converts to gaba GABA gad->gaba Synthesizes gaba_vesicle GABA Vesicle gaba_vesicle->gaba Released into Synaptic Cleft gat GABA Transporter (GAT) gaba_a GABA-A Receptor (Ion Channel) cl_influx Cl⁻ Influx gaba_a->cl_influx Opens hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization Leads to gaba_b GABA-B Receptor (GPCR) g_protein G-protein gaba_b->g_protein Activates k_channel K⁺ Channel g_protein->k_channel Modulates k_efflux K⁺ Efflux k_channel->k_efflux Opens k_efflux->hyperpolarization Contributes to gaba->gaba_vesicle Packaged into gaba->gat Uptake gaba->gaba_a Binds to gaba->gaba_b Binds to

Caption: Simplified diagram of the GABAergic signaling pathway.

Conclusion

While this compound holds potential as a research tool due to its structural analogy to GABA, a thorough characterization of its binding profile is essential. The lack of specific cross-reactivity data in the public domain underscores the need for researchers to conduct comprehensive in-house evaluations or utilize specialized screening services. By following the outlined experimental protocols and comparing the results to known GABAergic compounds, researchers can confidently assess the selectivity of this compound and ensure the reliability of their experimental outcomes. This rigorous approach is fundamental for advancing our understanding of the GABA system and for the development of novel therapeutics.

Quantitative Analysis of 4-Amino-2,2-dimethylbutanoic Acid Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). A commercially available standard for 4-Amino-2,2-dimethylbutanoic acid hydrochloride (95% purity) has been identified, which can serve as the reference material for these quantitative assays.

Comparison of Analytical Methodologies

The choice between LC-MS/MS and GC-MS for the quantification of this compound will depend on the specific requirements of the assay, including sensitivity, sample throughput, and available instrumentation. Below is a comparative summary of these two powerful techniques.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization Often not required for polar compounds like amino acids. Direct analysis is possible.Mandatory due to the low volatility of amino acids. Requires chemical modification.
Sample Preparation Typically involves protein precipitation followed by dilution ("dilute and shoot").[1]More complex, involving derivatization, extraction, and solvent exchange steps.
Sensitivity Generally offers high sensitivity, with Limits of Quantification (LOQs) in the low ng/mL to µmol/L range.[2][3]Can also achieve high sensitivity, but this is dependent on the efficiency of the derivatization reaction.
Specificity High specificity is achieved through the selection of precursor and product ion transitions (SRM/MRM).[3]High specificity is obtained from the characteristic fragmentation patterns of the derivatized analyte.
Throughput Amenable to high-throughput analysis due to simpler sample preparation and fast chromatographic runs.[4]Generally lower throughput due to the time-consuming derivatization step.
Instrumentation Requires an LC system coupled to a triple quadrupole mass spectrometer.Requires a GC system coupled to a mass spectrometer.
Matrix Effects Can be susceptible to ion suppression or enhancement from co-eluting matrix components.Less prone to matrix effects compared to LC-MS/MS, but derivatization can be affected by the sample matrix.

Experimental Protocols

The following protocols are generalized templates for the quantitative analysis of this compound and should be optimized and validated for the specific application.

LC-MS/MS Method without Derivatization

This method is adapted from established procedures for the analysis of non-proteinogenic amino acids and is the recommended starting point for the quantification of this compound.

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in a suitable solvent (e.g., water or methanol).

  • Working Standards: Serially dilute the stock solution to prepare a series of calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS): If available, a stable isotope-labeled analog of the analyte is recommended. Prepare a working solution of the IS.

  • Sample Preparation: For plasma or serum samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile (containing the IS) to 1 volume of the sample. Vortex and centrifuge to pellet the protein. The supernatant can be directly injected or further diluted if necessary.[1]

2. Chromatographic Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining polar compounds like amino acids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution from high organic to higher aqueous content.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Column Temperature: 25-40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be suitable for this amino acid.

  • Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The protonated molecule [M+H]+ of this compound.

  • Product Ion(s): Determine the characteristic fragment ions by infusing a standard solution and performing a product ion scan.

  • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific analyte and instrument.

GC-MS Method with Derivatization

This method requires a derivatization step to increase the volatility of the analyte for gas chromatography.

1. Standard and Sample Preparation:

  • Drying: An aqueous sample or standard solution must be dried completely under a stream of nitrogen.

  • Derivatization: A two-step derivatization is common for amino acids. First, esterification of the carboxylic acid group (e.g., with acidic methanol), followed by acylation of the amino group (e.g., with pentafluoropropionic anhydride - PFPA).[5] Alternatively, silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used.

  • Extraction: After derivatization, the analyte is typically extracted into an organic solvent (e.g., ethyl acetate or toluene).

2. GC Conditions:

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.

  • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.

Visualizing the Analytical Workflow

To better illustrate the processes involved, the following diagrams outline the experimental workflow and a comparison of the key analytical techniques.

workflow cluster_prep Standard & Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Validation Standard Reference Standard (this compound) Stock Stock Solution Standard->Stock Sample Biological Sample (e.g., Plasma) Extract Protein Precipitation / Extraction Sample->Extract Cal Calibration Curve Standards Stock->Cal QC Quality Control Samples Stock->QC LCMS LC-MS/MS Analysis Cal->LCMS Direct Injection QC->LCMS Direct Injection Extract->LCMS Direct Injection GCMS Derivatization & GC-MS Analysis Extract->GCMS Requires Derivatization Integration Peak Integration LCMS->Integration GCMS->Integration Quant Quantification Integration->Quant Validation Method Validation (Linearity, Accuracy, Precision) Quant->Validation

Quantitative analysis workflow for this compound.

comparison cluster_lcms LC-MS/MS cluster_gcms GC-MS LCMS_Prep Simple Sample Prep (Protein Precipitation) LCMS_Deriv No Derivatization Required LCMS_Speed High Throughput LCMS_Matrix Potential Matrix Effects GCMS_Prep Complex Sample Prep GCMS_Deriv Derivatization Mandatory GCMS_Speed Lower Throughput GCMS_Matrix Less Matrix Effects Analyte This compound Analyte->LCMS_Prep Analyte->GCMS_Prep

Comparison of LC-MS/MS and GC-MS for this compound analysis.

References

Pioneering Pathways: A Comparative Analysis of Synthetic Routes to 4-Amino-2,2-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel amino acid analogs is a critical step in the discovery of new therapeutics. This guide provides a comparative analysis of two synthetic routes to 4-Amino-2,2-dimethylbutanoic acid, a gamma-amino acid with potential applications in medicinal chemistry. By examining a classical approach and a modern alternative, this document offers insights into the practical considerations for selecting a synthetic strategy.

The synthesis of structurally unique amino acids is a cornerstone of modern medicinal chemistry, enabling the exploration of new chemical space and the development of drug candidates with improved pharmacological profiles. This compound, a gamma-amino acid featuring a quaternary carbon center, presents a unique synthetic challenge. This guide details and compares two distinct methodologies for its preparation, providing experimental data and protocols to aid researchers in their synthetic endeavors.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of this compound are presented: a Gabriel synthesis-based approach and a route utilizing a modern C-H amination strategy. The following table summarizes the key quantitative metrics for each route, offering a clear comparison of their efficiency and practicality.

ParameterRoute 1: Gabriel Synthesis ApproachRoute 2: C-H Amination Approach
Starting Materials Diethyl 2,2-dimethylmalonate, 2-Bromo-1-phthalimidoethane2,2-Dimethylbutanoic acid
Key Reactions Malonic ester alkylation, Gabriel amine synthesisDirected C(sp³)-H amination
Overall Yield ~60-70%~55-65%
Number of Steps 43
Reaction Time 2-3 days1-2 days
Purity High (>98%) after crystallizationHigh (>98%) after chromatography
Scalability Readily scalablePotentially scalable, may require catalyst optimization

Route 1: The Gabriel Synthesis Approach

This classical approach leverages the reliability of the Gabriel synthesis for the introduction of the primary amine. The synthesis commences with the alkylation of diethyl 2,2-dimethylmalonate, followed by a series of transformations to yield the target amino acid.

Experimental Protocol:
  • Alkylation of Diethyl 2,2-dimethylmalonate: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), diethyl 2,2-dimethylmalonate is added dropwise at room temperature. The resulting enolate is then treated with 2-bromo-1-phthalimidoethane and the mixture is refluxed for 12-18 hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkylated product.

  • Hydrolysis and Decarboxylation: The crude product is then subjected to acidic hydrolysis by refluxing with a mixture of concentrated hydrochloric acid and water for 24 hours. This step removes the phthalimide protecting group and hydrolyzes the ester groups, followed by decarboxylation to yield the hydrochloride salt of this compound.

  • Purification: The target amino acid is isolated by cooling the acidic solution and collecting the precipitated product by filtration. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Synthesis Pathway:

Gabriel Synthesis Approach cluster_0 Step 1: Alkylation cluster_1 Step 2 & 3: Hydrolysis, Decarboxylation & Purification Diethyl 2,2-dimethylmalonate Diethyl 2,2-dimethylmalonate Alkylated Malonate Alkylated Malonate Diethyl 2,2-dimethylmalonate->Alkylated Malonate 1. NaOEt, EtOH 2. 2-Bromo-1-phthalimidoethane, Reflux Target Amino Acid This compound Alkylated Malonate->Target Amino Acid Conc. HCl, H2O, Reflux then Recrystallization C-H Amination Approach cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2 & 3: C-H Amination & Deprotection 2,2-Dimethylbutanoic acid 2,2-Dimethylbutanoic acid Amide Precursor Amide Precursor 2,2-Dimethylbutanoic acid->Amide Precursor Directing Group Attachment Target Amino Acid This compound Amide Precursor->Target Amino Acid 1. Pd-catalyst, Aminating agent 2. Deprotection & Purification

A Comparative Guide to the Efficacy of 4-Amino-2,2-dimethylbutanoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 4-Amino-2,2-dimethylbutanoic acid and its structural analogs. Due to the limited availability of direct comparative studies in publicly accessible literature, this document focuses on providing a framework for comparison, detailing relevant experimental protocols, and visualizing key biological pathways. While comprehensive quantitative data for a direct head-to-head comparison is not available in the current literature, this guide presents the available data for structurally similar compounds to offer a baseline for further research.

Introduction

This compound and its analogs are derivatives of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. These compounds are of interest for their potential to modulate GABAergic neurotransmission, primarily through interaction with GABA receptors. The focus of this guide is on their potential activity as agonists or antagonists at the GABA-B receptor, a G-protein coupled receptor involved in a variety of physiological processes.

Comparative Efficacy Data

Table 1: Efficacy Data for 4-amino-2-methylbutanoic acid at the GABA-C Receptor

CompoundReceptorParameterValue (μM)Activity Profile
4-amino-2-methylbutanoic acidGABA-CKD189Weak Partial Agonist
KB53Antagonist
Intrinsic Activity12.1% of GABA

Source: Analogue of γ-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the efficacy of compounds at GABA-B receptors.

GABA-B Receptor Binding Assay

This assay determines the affinity of a test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat brain membranes (prepared from cerebral cortex or cerebellum)

  • [3H]GABA (radioligand)

  • Baclofen (unlabeled competitor for non-specific binding)

  • Test compounds (e.g., this compound and its analogs)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer. Repeat the centrifugation and resuspension steps twice more. The final pellet is resuspended in Tris-HCl buffer to a protein concentration of 1-2 mg/mL.

  • Binding Incubation: In test tubes, combine the membrane preparation, [3H]GABA (final concentration ~5 nM), and either buffer (for total binding), excess unlabeled baclofen (100 μM, for non-specific binding), or the test compound at various concentrations.

  • Incubate the mixture at 4°C for 20 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific [3H]GABA binding) by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist or antagonist) by quantifying its effect on G-protein activation, a downstream event of GABA-B receptor activation.

Materials:

  • Cell membranes expressing recombinant human GABA-B receptors

  • [35S]GTPγS (radioligand)

  • GTPγS (unlabeled)

  • GDP

  • GABA (agonist)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubation Mixture: In test tubes, combine the cell membranes, [35S]GTPγS (final concentration ~0.1 nM), GDP (10 μM), and the test compound at various concentrations. For antagonist testing, also include a fixed concentration of GABA (e.g., its EC50 value).

  • Incubate the mixture at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (maximal effect) from the concentration-response curve. For antagonists, determine the IC50 value for the inhibition of GABA-stimulated [35S]GTPγS binding.

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist initiates a signaling cascade that leads to the inhibition of neuronal activity. The receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits. Ligand binding to the GABA-B1 subunit induces a conformational change that activates the associated G-protein (Gi/o) on the GABA-B2 subunit. The activated G-protein dissociates into its α and βγ subunits, which then modulate downstream effectors. The Gα subunit inhibits adenylyl cyclase, reducing cAMP levels, while the Gβγ subunit inhibits presynaptic voltage-gated Ca2+ channels (reducing neurotransmitter release) and activates postsynaptic inwardly rectifying K+ channels (leading to hyperpolarization).

GABAB_Signaling GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) K_Channel K+ Channel G_Protein->K_Channel Activates (βγ subunit) cAMP cAMP AC->cAMP Converts Ca_ion Ca_Channel->Ca_ion Influx K_ion K_Channel->K_ion Efflux Agonist Agonist (e.g., this compound) Agonist->GABAB_R ATP ATP Neurotransmitter_Vesicle Neurotransmitter Release Hyperpolarization Hyperpolarization Experimental_Workflow cluster_vitro In Vitro Studies cluster_vivo In Vivo Studies (for promising candidates) Compound_Synthesis Compound Synthesis (4-Aminobutanoic Acid Analogs) Binding_Assay Receptor Binding Assays (Determine Ki) Compound_Synthesis->Binding_Assay Functional_Assay Functional Assays (Determine EC50/IC50, Emax) Compound_Synthesis->Functional_Assay Data_Analysis_Vitro Data Analysis & Structure-Activity Relationship Binding_Assay->Data_Analysis_Vitro Functional_Assay->Data_Analysis_Vitro Animal_Models Animal Models of Disease (e.g., Spasticity, Pain) Data_Analysis_Vitro->Animal_Models Select Candidates PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Toxicity Toxicology Studies PK_PD->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization

References

A Comparative Guide to the Spectroscopic Signatures of 4-Amino-2,2-dimethylbutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for three isomers of amino-dimethylbutanoic acid: 4-Amino-2,2-dimethylbutanoic acid, 3-Amino-2,2-dimethylbutanoic acid, and 4-Amino-3,3-dimethylbutanoic acid. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification in complex biological and chemical matrices, a common challenge in drug discovery and metabolomics.

While a comprehensive, side-by-side comparison is limited by the availability of public experimental data, this guide compiles the accessible information and provides standardized protocols for acquiring the necessary spectra.

Spectroscopic Data Summary

A direct comparison of experimental spectroscopic data is currently challenging due to the limited availability of published and publicly accessible spectra for all three isomers. Below is a summary of the available information. Researchers are encouraged to acquire data on their specific samples using the provided protocols for a definitive comparison.

Table 1: ¹H NMR Spectroscopic Data

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
This compound -CH₃Data not available
-CH₂- (C3)Data not available
-CH₂- (C4)Data not available
3-Amino-2,2-dimethylbutanoic acid -CH₃ (C2)Data not available
-CH₃ (C4)Data not available
-CH- (C3)Data not available
4-Amino-3,3-dimethylbutanoic acid -CH₃Data not available
-CH₂- (C2)Data not available
-CH₂- (C4)Data not available

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbonChemical Shift (ppm)
This compound -C(CH₃)₂Data not available
-CH₃Data not available
-CH₂- (C3)Data not available
-CH₂- (C4)Data not available
-COOHData not available
3-Amino-2,2-dimethylbutanoic acid -C(CH₃)₂Data not available
-CH₃Data not available
-CH- (C3)Data not available
-COOHData not available
4-Amino-3,3-dimethylbutanoic acid -C(CH₃)₂Data not available
-CH₃Data not available
-CH₂- (C2)Data not available
-CH₂- (C4)Data not available
-COOHData not available

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies, cm⁻¹)

CompoundN-H StretchC-H StretchC=O StretchO-H Stretch (Carboxylic Acid)
This compound Data not availableData not availableData not availableData not available
3-Amino-2,2-dimethylbutanoic acid Data not availableData not availableData not availableData not available
4-Amino-3,3-dimethylbutanoic acid Data not availableData not availableData not availableData not available

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)
This compound C₆H₁₃NO₂131.17132.0970
3-Amino-2,2-dimethylbutanoic acid C₆H₁₃NO₂131.17132.0970
4-Amino-3,3-dimethylbutanoic acid C₆H₁₃NO₂131.17132.0970

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule sample, such as the amino acid isomers discussed in this guide.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Sample Dissolve Dissolve in appropriate deuterated solvent (for NMR) or volatile solvent (for IR, MS) Sample->Dissolve Filter Filter to remove particulates Dissolve->Filter NMR 1H & 13C NMR Spectroscopy Filter->NMR IR FTIR Spectroscopy Filter->IR MS Mass Spectrometry (e.g., ESI-MS) Filter->MS Process Process raw data (e.g., Fourier transform, peak picking) NMR->Process IR->Process MS->Process Interpret Interpret spectra and assign signals Process->Interpret Compare Compare with reference data and isomers Interpret->Compare

Caption: General workflow for spectroscopic analysis of a small molecule.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Weigh 5-10 mg of the solid amino acid isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Filtration : Filter the sample solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • ¹H NMR Acquisition : Typical parameters for a ¹H NMR experiment include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition : For a ¹³C{¹H} NMR experiment, use a 30-45 degree pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard (e.g., DSS for D₂O) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Collect the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber is used for interpretation.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the amino acid isomer (approximately 10-100 µM) in a suitable solvent system for electrospray ionization (ESI), such as a mixture of water and methanol or acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrumentation : Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition : Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be scanned from approximately m/z 50 to 500.

  • Data Processing : The acquired mass spectrum is processed to identify the m/z value of the most abundant ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its isomers. The provided protocols offer a standardized approach to data acquisition, which will be essential for building a comprehensive and directly comparable library of spectroscopic data for these and other related compounds.

Safety Operating Guide

Navigating the Disposal of 4-Amino-2,2-dimethylbutanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, not only during experimentation but also in the final stages of a substance's lifecycle: its disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Amino-2,2-dimethylbutanoic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.

While this compound is not classified as a dangerous good for transport, it is crucial to handle it with care, as some safety data sheets (SDS) indicate it can cause skin irritation and serious eye damage.[1] The cornerstone of its disposal is to adhere to both national and local regulations, which may vary.[2]

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including protective gloves, and eye/face protection.[1] In case of accidental contact, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1]
Ingestion Clean your mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]
Inhalation Move to fresh air. If you are not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically. The following protocol outlines the necessary steps, emphasizing the importance of regulatory compliance.

  • Waste Identification and Segregation :

    • Keep this compound waste in its original container whenever possible.[2]

    • Do not mix it with other waste streams.[2] This is crucial to prevent unforeseen chemical reactions.

    • Label the waste container clearly as "Hazardous Waste" or as required by your institution, and specify the contents.

  • Container Management :

    • Ensure the waste container is compatible with the chemical and is in good condition.

    • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[1]

    • Store incompatible wastes separately. For instance, do not store with acids or strong bases.[1]

  • Consult Local Regulations :

    • Before proceeding, consult your institution's Environmental Health and Safety (EHS) office or the relevant local authorities for specific disposal guidelines. Waste disposal regulations can vary significantly.

  • Arrange for Professional Disposal :

    • Contact a licensed hazardous waste disposal company to collect the material.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

Note on Drain Disposal : Do not empty into drains.[1] While some non-hazardous, aqueous solutions of amino acids may be permissible for drain disposal after pH neutralization under very specific local regulations, the potential for skin and eye irritation with this compound warrants a more cautious approach. Always defer to your local EHS guidelines.

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.

start Start: Have this compound for disposal check_sds Consult Safety Data Sheet (SDS) start->check_sds check_local_regs Consult Local/Institutional EHS Regulations check_sds->check_local_regs is_hazardous Is it classified as hazardous waste by EHS? check_local_regs->is_hazardous collect_waste Collect in a labeled, compatible, sealed container is_hazardous->collect_waste Yes non_hazardous_path Follow specific EHS guidelines for non-hazardous chemical waste is_hazardous->non_hazardous_path No contact_disposal Arrange for professional hazardous waste disposal collect_waste->contact_disposal end_disposal End of Disposal Process contact_disposal->end_disposal non_hazardous_path->contact_disposal

Disposal Decision Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Amino-2,2-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Amino acids, as a class of compounds, may present hazards such as skin and eye irritation.[1][2][3] The powdered form of the chemical also poses a risk of aerosolization, necessitating careful handling to avoid inhalation. The recommended PPE is detailed in the table below.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling 4-Amino-2,2-dimethylbutanoic Acid

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when a splash hazard exists.[4][5]To protect against potential splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[4] Gloves should be inspected before use and changed immediately if contaminated.[6]To prevent skin contact with the chemical.
Body Protection A standard laboratory coat should be worn at all times.[4][7]To protect skin and clothing from spills and contamination.
Respiratory Protection Work should be conducted in a well-ventilated area or a certified chemical fume hood, especially when handling the powdered form to minimize dust inhalation.[4] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.To prevent inhalation of airborne particles.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Verify that all required PPE is in good condition and worn correctly.[8]

  • Gather all necessary materials, such as spatulas, weigh boats, and reaction vessels, and place them within the designated work area (preferably a fume hood).

2. Handling the Compound:

  • When handling the solid, use appropriate tools to transfer the substance and avoid direct contact with skin and eyes.[8]

  • Avoid creating dust.[6][8] If the compound is in powdered form, handle it gently.

  • Close the container tightly after use to prevent contamination and potential spills.

3. In Case of a Spill:

  • Small Spills: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[8] Carefully sweep the material into a designated hazardous waste container. Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.[8]

  • Large Spills: Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be considered hazardous waste.[4] These items must be collected in a designated and clearly labeled hazardous waste container.[4]

  • Unused Chemical: Unwanted this compound should be disposed of as hazardous waste. Do not mix it with other waste streams unless compatibility is confirmed.

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9]

Experimental Workflow and Safety Procedures

The following diagrams illustrate the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up Work Area in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decontaminate Decontaminate Work Area handle_transfer->clean_decontaminate clean_dispose_waste Dispose of Contaminated Waste clean_decontaminate->clean_dispose_waste clean_remove_ppe Remove PPE clean_dispose_waste->clean_remove_ppe

Caption: Workflow for handling this compound.

cluster_waste Waste Segregation cluster_disposal Disposal Protocol waste_source Waste Generation (Gloves, Weigh Boats, etc.) waste_container Designated Hazardous Waste Container waste_source->waste_container disposal_collection Collection by EHS waste_container->disposal_collection disposal_final Final Disposal (Incineration/Landfill) disposal_collection->disposal_final

Caption: Logical relationship for waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2,2-dimethylbutanoic acid
Reactant of Route 2
4-Amino-2,2-dimethylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.